Amitrole
Description
Historical Context of Amitrole (B94729) in Scientific Inquiry
First registered as a pesticide in the United States in 1948 and commercially introduced in the 1950s, this compound quickly became a subject of scientific investigation. epa.govnih.gov Its use as a non-selective, post-emergent herbicide was established for controlling a wide array of broadleaf weeds and grasses in non-cropland areas. epa.govherts.ac.uk A pivotal moment in the scientific and public scrutiny of this compound occurred in 1959 with the "Cranberry Scare." wikipedia.orgeisenhowerlibrary.govsciencemeetsfood.orgnewenglandhistoricalsociety.comhistory.com The U.S. Department of Health, Education, and Welfare announced that residues of this compound, which had been shown to cause thyroid tumors in laboratory rats, were found in the cranberry supply. wikipedia.orgeisenhowerlibrary.gov This event led to a significant decline in cranberry sales and heightened the focus on the toxicological profile of this compound, profoundly influencing subsequent research and regulatory actions. wikipedia.orghistory.com Registrations for its use on food crops were later canceled in 1971. nih.gov
Evolution of Academic Understanding of this compound
The scientific understanding of this compound's mechanisms of action has evolved considerably over time. Early research in the 1960s identified its goitrogenic (thyroid-enlarging) effects in rodents. iarc.fr Subsequent investigations delved deeper into the biochemical pathways affected by the compound.
A primary mode of action identified is the inhibition of carotenoid biosynthesis in plants, leading to the characteristic bleaching of new growth. epa.gov This is the basis for its classification by the Herbicide Resistance Action Committee (HRAC) as a Group 34 (formerly Group Q) herbicide.
In parallel, research elucidated its impact on amino acid synthesis. Studies demonstrated that this compound inhibits imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants and microorganisms. nih.govwikipedia.orgresearchgate.net This inhibition disrupts protein synthesis and contributes to its herbicidal activity.
Furthermore, the mechanism behind its goitrogenic and carcinogenic effects in animals was a major focus. It was discovered that this compound acts as a suicide inhibitor of thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones. nih.gov This inhibition leads to a decrease in thyroid hormone levels, which in turn stimulates the pituitary gland to produce more thyroid-stimulating hormone (TSH). Chronic TSH stimulation is believed to be the primary driver of the thyroid hyperplasia and tumors observed in long-term rodent studies, suggesting a non-genotoxic mechanism of carcinogenesis. sciencemeetsfood.org Studies have shown that the goitrogenic effects of this compound can be reversible after cessation of exposure. iarc.fr
Current Research Landscape and Gaps
Recent scientific inquiry continues to explore the nuanced effects of this compound. A 2022 study highlighted that both methimazole (B1676384) and this compound disrupt the thyroid hormone system and can impact brain development. dtu.dk Research published in 2023 involved the establishment of mouse thyroid adenomatous nodule-derived cell lines from this compound-induced nodules. These cell lines provide a new tool for investigating the multistep process of thyroid carcinogenesis. nih.govnih.gov
The environmental fate of this compound remains an area of active research. Studies have investigated its degradation in soil and aquatic environments, noting that mineralization is a key degradation pathway under aerobic conditions, while it is more persistent in anaerobic aquatic settings. epa.govnih.gov The transport of this compound in soil can be influenced by the presence of dissolved organic matter. nih.gov
Despite the extensive body of research, several knowledge gaps persist. The long-term ecological impacts of this compound and its environmental metabolites require further investigation. beyondpesticides.orgtandfonline.com While the primary mechanism of carcinogenicity is considered non-genotoxic, a complete understanding of all contributing factors is still sought. nih.govnih.gov There is also a recognized need for more research into species differences in toxicological responses and for additional in vivo genotoxicity testing to confirm its non-mutagenic profile. inchem.org The potential for endocrine-disrupting effects beyond the thyroid gland is another area where more research is warranted, as highlighted by broader concerns over endocrine-disrupting chemicals. theguardian.combeyondpesticides.orgfrontiersin.org Additionally, the development of new, more selective inhibitors of imidazoleglycerol-phosphate dehydratase continues to be an area of interest, building on the knowledge gained from studies of this compound. scilit.commdpi.com
Detailed Research Findings
Interactive Data Table: Key Research Findings on this compound
| Research Area | Key Finding | Organism/System Studied | Reference(s) |
| Herbicidal Action | Inhibition of carotenoid biosynthesis | Plants | epa.gov |
| Herbicidal Action | Inhibition of imidazoleglycerol-phosphate dehydratase (histidine biosynthesis) | Plants, Microorganisms | nih.govwikipedia.orgresearchgate.net |
| Toxicology | Goitrogenic effects (thyroid enlargement) | Rodents | iarc.fr |
| Toxicology | Suicide inhibition of thyroid peroxidase (TPO) | Animal models | nih.gov |
| Toxicology | Carcinogenic in rodents (thyroid and liver tumors) via a likely non-genotoxic mechanism | Rodents | nih.govsciencemeetsfood.org |
| Toxicology | Disruption of the thyroid hormone system and brain development | Animal models | dtu.dk |
| Environmental Fate | Mineralization is the main degradation pathway in aerobic soil | Terrestrial and aquatic model ecosystems | nih.gov |
| Environmental Fate | Persistent in anaerobic aquatic environments | Aquatic model ecosystems | epa.gov |
| Recent Research | Development of this compound-induced thyroid adenoma cell lines for cancer research | Mice | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSJWNVTNUYHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Record name | AMITROLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16159 | |
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| Record name | AMITROLE | |
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| Record name | 3-amino-1,2,4-triazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020076 | |
| Record name | Amitrole | |
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Molecular Weight |
84.08 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. | |
| Record name | AMITROLE | |
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| Record name | Amitrole | |
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| Record name | AMITROLE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Amitrole | |
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Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% | |
| Record name | SID47193690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | AMITROLE | |
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| Record name | AMITROLE | |
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| Record name | AMITROLE | |
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| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 | |
| Record name | AMITROLE | |
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| Record name | AMITROLE | |
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| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |
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| Record name | AMITROLE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
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Vapor Density |
Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg | |
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| Record name | Amitrole | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Amitrole | |
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Color/Form |
Transparent to off white crystalline powder | |
CAS No. |
61-82-5, 65312-61-0, 65312-62-1 | |
| Record name | AMITROLE | |
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| Record name | 4H-1,2,4-Triazol-3-amine | |
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| Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |
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| Record name | Amitrole [ANSI:BSI:ISO] | |
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| Record name | AMITROLE | |
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Melting Point |
318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F | |
| Record name | AMITROLE | |
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| Record name | AMITROLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | AMITROLE | |
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| URL | https://www.osha.gov/chemicaldata/446 | |
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| Record name | Amitrole | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |
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Mechanism of Action and Biochemical Pathways of Amitrole
Enzymatic Inhibition and Molecular Interactions
Amitrole (B94729), a triazole herbicide, exerts its biological effects primarily through the inhibition of specific enzymes. Its mode of action involves direct interaction with the active sites of these enzymes, leading to a disruption of critical metabolic pathways in both plants and animals. The primary enzymatic targets of this compound are peroxidases and catalases, which play essential roles in a variety of physiological processes.
Peroxidases are a large family of enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide. This compound has been identified as a potent inhibitor of several peroxidases, which is central to its toxicological and herbicidal effects.
This compound is a recognized goitrogen, a substance that disrupts the normal function of the thyroid gland. Its primary mechanism in the thyroid is the potent and rapid inhibition of thyroid peroxidase (TPO). nih.gov TPO is the key enzyme responsible for the synthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). iarc.frresearchgate.net By inhibiting TPO, this compound effectively blocks these crucial steps, leading to a decrease in the production of thyroid hormones. iarc.frnih.gov This inhibition disrupts the hormonal balance and can lead to hypothyroidism. dtu.dk Studies in rat thyroid follicular cells have demonstrated that this compound reversibly inhibits TPO. iarc.fr Furthermore, research has shown that this compound exposure can reduce circulating T4 concentrations. dtu.dk In addition to the direct inhibition of TPO, this compound may also affect the expression and secretion of thyroglobulin and interfere with iodide uptake into thyroid cells. nih.gov
The mechanism by which this compound inhibits thyroid peroxidase shares similarities with its inhibition of lactoperoxidase (LPO), an enzyme found in milk, saliva, and tears that has antimicrobial properties. nih.gov Both TPO and LPO are heme peroxidases and show structural and functional similarities. nih.gov Research indicates that the inhibition of lactoperoxidase by this compound occurs via a "suicide" mechanism, where the enzyme converts this compound into a reactive species that then irreversibly inactivates the enzyme. iarc.fr This process is dependent on the presence of hydrogen peroxide. iarc.fr Given the similarities between the two enzymes, it is suggested that this compound inhibits thyroid peroxidase through a comparable suicide inactivation mechanism. iarc.fr Studies have shown that prostaglandin (B15479496) H synthase, lactoperoxidase, and thyroid peroxidase can all catalyze the binding of this compound to macromolecules, though with differing efficiencies. nih.gov
This compound is a well-documented inhibitor of catalase activity in various tissues. Catalase is an antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting cells from oxidative damage. mdpi.com In rats, this compound has been shown to markedly inhibit catalase activity in the liver and kidneys. iarc.frnih.gov The inhibition is not immediate but occurs over time following administration, suggesting a mechanism that may involve the accumulation of the inhibitor or its metabolites. Studies have shown a profound decrease in liver and kidney catalase activity within the first few hours after injection of this compound. researchgate.net
| Tissue | Observation | Reference |
|---|---|---|
| Liver | Profound decrease in catalase activity within 3 hours post-injection. | researchgate.net |
| Kidney | Profound decrease in catalase activity within 3 hours post-injection. | researchgate.net |
| Liver | Marked inhibition of catalase activity. | iarc.fr |
The inhibitory effect of this compound on catalase extends to human cells. Studies have investigated the inhibition of catalase in human red blood cells (erythrocytes). nih.govbalikesir.edu.tr Erythrocytes contain high concentrations of catalase to protect hemoglobin from oxidative damage by hydrogen peroxide. nih.gov this compound acts as an irreversible inhibitor of erythrocyte catalase, but this inhibition requires the presence of hydrogen peroxide. nih.gov The mechanism involves the formation of a complex between catalase and hydrogen peroxide (Compound I), which then reacts with this compound, leading to the covalent modification and inactivation of the enzyme. researchgate.net
| Condition | Effect | Mechanism | Reference |
|---|---|---|---|
| This compound alone | No significant inhibition. | - | nih.gov |
| This compound + Hydrogen Peroxide | Irreversible inhibition. | Covalent binding to the active site. | researchgate.netnih.gov |
As a herbicide, this compound's phytotoxicity is linked to its impact on plant biochemistry, including the inhibition of catalase. cambridge.org Research has shown that this compound causes a significant decrease in catalase activity in various plant tissues, such as those from poppy, potato, barley, and sunflower. cambridge.orgcas.cz For instance, in poppy plants, this compound application led to a 60% decrease in catalase activity within one day. cas.cz This inhibition of a key antioxidant enzyme contributes to the oxidative stress and subsequent cellular damage observed in treated plants. The herbicidal action is also linked to the inhibition of chlorophyll (B73375) and carotenoid synthesis. epa.govinchem.org Studies using commercially prepared, purified crystalline catalase have confirmed that this compound directly inhibits the enzyme in vitro, supporting the findings from tissue-based experiments. researchgate.netcambridge.org
Inhibition of Peroxidase Activity
Inhibition of Tryptophan Peroxidase in Rats
Current research literature does not provide direct evidence for the specific inhibition of tryptophan peroxidase (also known as tryptophan pyrrolase) in rats by this compound. While studies have investigated the inhibition of this enzyme by various other compounds, a direct link to this compound's mechanism of action in rats is not established in the reviewed scientific articles. However, it is known that certain amino acids, such as tryptophan, can inhibit thyroid peroxidase activity. nih.gov
Interference with Carotenoid Biosynthesis
A primary and well-documented mechanism of this compound's herbicidal action is its interference with carotenoid biosynthesis. umich.edu This disruption leads to the characteristic white or bleached appearance of treated plants. ebi.ac.uk Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the death of the plant. nih.gov
This compound is recognized as an inhibitor of lycopene (B16060) cyclase. wikipedia.org This enzyme is crucial for the cyclization of lycopene to form α-carotene and β-carotene, which are essential components of the photosynthetic apparatus. wikipedia.orgnih.gov By blocking this step, this compound prevents the formation of these vital downstream carotenoids.
A direct consequence of the inhibition of carotenoid biosynthesis at the lycopene cyclase step is the accumulation of upstream precursors. In plants treated with this compound, there is a notable buildup of phytoene, phytofluene, and ζ-carotene. nih.gov Studies on wheat seedlings have demonstrated this accumulation pattern in response to this compound treatment. nih.gov
Accumulation of Carotenoid Precursors in this compound-Treated Wheat Seedlings
| Precursor | Effect of this compound Treatment | Reference |
|---|---|---|
| Phytoene | Accumulates | nih.gov |
| Phytofluene | Accumulates | nih.gov |
| Zeta-carotene | Accumulates | nih.gov |
While this compound does not directly interfere with the synthesis of protochlorophyllide (B1199321) or its conversion to chlorophyllide, the absence of protective carotenoids renders the newly formed chlorophyll highly unstable in the presence of light. nih.govmdpi.com Chlorophyll that accumulates in treated plants under low light conditions is rapidly destroyed when exposed to higher light intensities, a phenomenon known as photodestruction. nih.govmdpi.com This leads to the disruption of the chloroplast structure and ultimately, the cessation of photosynthesis. nih.gov
Effects on Oxidative Metabolism and Enzyme Activity
This compound has been shown to affect various enzymes involved in oxidative metabolism in animals. For instance, it can inhibit catalase activity in the liver of rats. Furthermore, research indicates that this compound can inhibit hepatic heme synthesis. ebi.ac.uk
Inhibition of Microsomal Heme Synthesis
This compound has been identified as an inhibitor of heme synthesis within the liver microsomes. inchem.org Research indicates that this compound interferes with the incorporation of iron into hepatic microsomes. inchem.org A key mechanism in this process is the inhibition of the enzyme δ-aminolevulinate dehydratase in the liver of mice and rats. inchem.org This enzyme is critical for the synthesis of porphobilinogen, a precursor to heme. The inhibition of this enzyme, along with the observed decrease in the inductive effect of phenobarbital (B1680315) on hepatic microsomal cytochrome P-450, points to a significant disruption of the heme synthesis pathway by this compound. inchem.org
Table 1: Effect of this compound on Heme Synthesis-Related Components
| Parameter | Organism/System | Observed Effect | Reference |
| Microsomal Heme Synthesis | Rat | Inhibition | Tephly et al., 1971 inchem.org |
| δ-Aminolevulinic Acid Dehydratase Activity | Mouse and Rat Liver | Inhibition | Baron and Tephley, 1969 inchem.org |
| Iron (⁵⁹FeCl₃) Incorporation | Rat Hepatic Microsomes | Inhibition | Tephly et al., 1971 inchem.org |
| Phenobarbital-induced Cytochrome P-450 | Rat Liver | Inhibition of Induction | Baron and Tephley, 1969 inchem.org |
Impact on Hydroxylation of Exogenous Substrates by Liver
The metabolic capacity of the liver is impacted by this compound, specifically its ability to hydroxylate foreign compounds. Studies have demonstrated that this compound inhibits the hydroxylation of exogenous substrates by the liver. inchem.org This inhibitory action affects the detoxification processes, as the drug-metabolizing enzyme systems located in the liver microsomes are suppressed. nih.gov
Lack of Proliferation of Microsomal Endoplasmic Reticulum
The effect of this compound on the proliferation of the microsomal endoplasmic reticulum (ER) has yielded conflicting results in scientific literature. One study reported that this compound caused no proliferation of the microsomal endoplasmic reticulum in rats. inchem.org However, a separate study involving male albino mice given this compound in their drinking water for 30 days observed a dose-related proliferation of the smooth endoplasmic reticulum upon examination with electron microscopy. who.int This suggests that the effect of this compound on ER proliferation may be dependent on the species and dosage.
Purine (B94841) Biosynthesis Inhibition
This compound has been shown to inhibit the biosynthesis of purines. In studies with Salmonella typhimurium, the growth-inhibiting effects of this compound could be completely counteracted by the addition of adenine (B156593). acs.org While it was noted that purines can inhibit the uptake of this compound by the bacterial cells, this effect was not sufficient to explain the protective action of adenine on growth. acs.org This indicates that this compound has a direct inhibitory effect on at least one site within the purine biosynthetic pathway. acs.org The growth inhibition that is not reversed by histidine but is overcome by adenine is attributed to this interference with purine synthesis. acs.org
Table 2: Interaction of this compound and Purines in S. typhimurium
| Condition | Observation | Implication | Reference |
| This compound Treatment | Growth inhibition | This compound is toxic to the bacteria | Hilton and Kaufman, 1967 acs.org |
| This compound + Adenine | Growth inhibition is fully offset | Adenine reverses this compound toxicity | Hilton and Kaufman, 1967 acs.org |
| This compound + Hypoxanthine | Reduced uptake of this compound, but toxicity persists | Inhibition of uptake does not fully explain toxicity reversal | Hilton and Kaufman, 1967 acs.org |
Effects on Amino Acid Synthesis
This compound exerts notable effects on the synthesis of various amino acids, with documented inhibitory and stimulatory actions depending on the specific pathway and organism.
The synthesis of the amino acid tryptophan is inhibited by this compound. This has been observed in plants, where enzymatic preparations for tryptophan synthesis were directly inhibited by the compound. inchem.org Furthermore, in rats, this compound has been found to inhibit the synthesis of tryptophan peroxidase. inchem.org
In contrast to its inhibitory effects on other pathways, this compound has been observed to stimulate the synthesis of glucosamine (B1671600) in algae. This effect was noted concurrently with the inhibition of general amino acid synthesis in the same organisms. inchem.org
Uncoupling of Oxidative Phosphorylation
The uncoupling of oxidative phosphorylation is a process where the flow of electrons through the electron transport chain is disconnected from the synthesis of ATP. youtube.comnih.gov This dissociation leads to energy being lost as heat instead of being stored in the high-energy bonds of ATP. youtube.comyoutube.com While various chemical compounds are known to act as uncouplers, the literature does not strongly support the uncoupling of oxidative phosphorylation as a primary mechanism of action for this compound itself. nih.govyoutube.com The main toxicological pathways for this compound are instead well-documented to be its effects on the thyroid gland. nih.govnih.gov
Cellular and Molecular Mechanisms
This compound's impact is most pronounced at the cellular and molecular levels, primarily targeting the thyroid gland's structure and function.
Chronic exposure to this compound is known to cause significant morphological changes in the thyroid gland, characterized by follicular cell hypertrophy and hyperplasia. who.int Hypertrophy involves an increase in the size of the follicular cells, which change from a flattened or cuboidal shape to a tall cuboidal or columnar appearance. focusontoxpath.com Hyperplasia is the increase in the number of these cells. nih.gov These changes are considered a goitrogenic effect, leading to an enlargement of the thyroid gland. who.int This diffuse hyperplasia is morphologically similar to the changes induced by prolonged stimulation by Thyroid Stimulating Hormone (TSH). who.int The altered follicular cells often contain colloid that appears granular or basophilic, which is an indicator of thyroid activation. focusontoxpath.com
Table 1: Histopathological Changes in Thyroid Follicular Cells Induced by this compound
| Histopathological Finding | Description |
| Cellular Hypertrophy | Increase in the size of individual thyroid follicular cells. Cells transition from a typical cuboidal shape to a more columnar form. focusontoxpath.com |
| Cellular Hyperplasia | Proliferation or increase in the total number of thyroid follicular cells. who.intnih.gov |
| Goiter | Enlargement of the thyroid gland resulting from the combined effects of hypertrophy and hyperplasia. who.int |
| Altered Colloid | The colloid within the follicles may appear more granular or basophilic, indicating increased resorption and follicular activation. focusontoxpath.com |
A key consequence of this compound's action on the thyroid is a significant and sustained elevation in the levels of circulating Thyroid Stimulating Hormone (TSH). nih.gov TSH, produced by the pituitary gland, is the primary regulator of thyroid hormone synthesis and release. This compound inhibits the production of thyroid hormones (T4 and T3). This decrease in circulating thyroid hormones is detected by the hypothalamus and pituitary gland, which respond by increasing the secretion of TSH in an attempt to stimulate the thyroid gland to produce more hormones. nih.govfocusontoxpath.com This chronic overstimulation by elevated TSH is the direct cause of the thyroid follicular cell hypertrophy and hyperplasia described previously. who.intfocusontoxpath.com Studies have also shown that this compound can reduce the expression of the TSH receptor (TSHR) gene in thyroid cells, which may be a secondary effect of the disrupted hormonal feedback loop. nih.govresearchgate.net
This compound directly interferes with the synthesis of thyroid hormones by inhibiting critical steps in the process. nih.gov One of its most well-documented effects is the inhibition of iodine uptake and its organic binding within the thyroid gland. who.intnih.gov This is achieved through the inhibition of the enzyme thyroid peroxidase (TPO). nih.govwho.int TPO is essential for two key steps: the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to thyroid hormones. who.int By inhibiting TPO, this compound effectively halts the production of these hormones. nih.govdtu.dk Studies on rat thyroid follicular cell lines (FRTL-5) have confirmed that this compound inhibits total iodide uptake. nih.gov
Table 2: Research Findings on this compound's Interference with Thyroid Function
| Study Focus | Cell/Animal Model | Key Finding | Reference |
| Iodide Uptake | FRTL-5 Cells | This compound significantly inhibited the total iodide uptake. | nih.gov |
| TPO Inhibition | Rat studies | This compound reversibly inhibits thyroid peroxidase (TPO), the key enzyme for hormone synthesis. | who.int |
| Gene Expression | FRTL-5 Cells | This compound significantly induced thyroglobulin (tg) gene transcription but reduced TSH receptor (tshr) gene transcription at high concentrations. | nih.gov |
The culmination of this compound's effects—TPO inhibition, decreased iodine utilization, and reduced thyroid hormone synthesis—results in a significant endocrine disruption characterized by hormone imbalance. nih.govdtu.dk The primary effect is a state of chemical-induced hypothyroidism, where the thyroid gland is unable to produce sufficient levels of thyroxine (T4) and triiodothyronine (T3). nih.gov This hormonal deficit triggers the compensatory increase in TSH from the pituitary gland, leading to the goitrogenic effects of thyroid hypertrophy and hyperplasia. who.intfocusontoxpath.com This disruption of the hypothalamic-pituitary-thyroid (HPT) axis is the central mechanism of action for this compound's toxicity. nih.govdtu.dk Endocrine disrupting chemicals like this compound can interfere with hormone synthesis, degradation, and receptor signaling, leading to imbalances in endocrine homeostasis. nih.gov
The genotoxicity of this compound presents a complex picture. Studies have shown that this compound itself does not appear to induce DNA damage or mutations in bacteria or in cultured mammalian cells. who.int It also did not induce micronuclei in the bone marrow of mice treated in vivo. who.int However, there is evidence of clastogenic activity (the ability to cause breaks in chromosomes) in other systems. For instance, this compound has been shown to induce chromosomal aberrations in the root tips of plants. who.int
Effects on DNA and Chromosomal Integrity
Lack of DNA Fragmentation in Thyroid and Liver Cells
Studies have shown that this compound does not appear to induce DNA fragmentation in certain mammalian cells. nih.gov In research involving primary cultures of human thyroid follicular cells and human liver cells, a 20-hour exposure to this compound did not result in detectable DNA fragmentation, as measured by the alkaline elution technique. nih.gov Similarly, in-vivo studies on rats that received this compound in their drinking water for eight days showed no evidence of DNA fragmentation in either thyroid or liver cells. nih.gov While a minimal level of DNA breaks was noted in primary cultures of rat hepatocytes under the same conditions, this was considered a likely consequence of cytotoxicity rather than a direct genotoxic effect. nih.gov These findings collectively suggest that this compound's carcinogenic mechanism is likely non-genotoxic and related to other factors, such as hormonal imbalance. nih.gov
Absence of Micronuclei in Bone-Marrow Cells
This compound has not been found to induce chromosomal damage in cultured mammalian cells. iarc.fr The micronucleus test is a method used to detect genotoxic events, specifically the presence of micronuclei which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. nih.govnih.gov Comprehensive evaluations by bodies such as the International Agency for Research on Cancer (IARC) have concluded that this compound does not cause mutations or chromosomal damage in these cell cultures. iarc.fr This suggests an absence of micronuclei formation in susceptible cell lines like those from bone marrow under laboratory conditions.
Unscheduled DNA Synthesis in Hepatocytes
Unscheduled DNA synthesis (UDS) is a DNA repair process that can be triggered by DNA damage from chemical agents; its detection in non-replicating cells is often used as an indicator of genotoxicity. nih.govnih.gov In the case of this compound, studies have not shown it to induce UDS. An in-vivo study in rat hepatocytes found no evidence of unscheduled DNA synthesis following exposure to the compound. iarc.fr This negative result aligns with other findings suggesting that this compound does not directly damage DNA. nih.goviarc.fr
Chromosomal Aberrations in Higher Plants
In contrast to its effects on mammalian cells, this compound has been shown to induce chromosomal aberrations in higher plants. iarc.frcdnsciencepub.com Studies on the root-tip cells of various plant species, such as Vicia faba and Allium cepa, have identified several cytological abnormalities after treatment with this compound. cdnsciencepub.com The frequency of these aberrations was generally observed to increase with higher concentrations and longer durations of treatment. cdnsciencepub.com
Table 1: Chromosomal Aberrations Induced by this compound in Plant Root-Tip Cells
| Aberration Type | Description | Observed Species Example |
|---|---|---|
| Chromosome Bridges | Anaphase bridges formed between separating chromosome groups. | Vicia faba, Allium cepa cdnsciencepub.com |
| Fragments | Acentric pieces of chromosomes that are lost during cell division. | Vicia faba, Allium cepa cdnsciencepub.com |
| Lagging Chromosomes | Chromosomes or chromatids that fail to connect to the spindle and lag behind during anaphase. | Vicia faba, Allium cepa cdnsciencepub.com |
| Chromatin Bodies | Feulgen-positive bodies of varying shapes and sizes appearing within the nucleus. | Vicia faba cdnsciencepub.com |
This table is based on data from cytological studies on the effects of this compound on various plant species. cdnsciencepub.com
Aneuploidy in Fungi
This compound has been observed to produce sporadic aneuploidy in fungi. iarc.fr Aneuploidy, which is the state of having an abnormal number of chromosomes in a cell, is a recognized adaptive strategy for fungi when facing environmental stress. nih.govplos.org While often associated with fitness costs, the gain or loss of chromosomes can confer advantages under specific selective pressures, such as exposure to a chemical agent. nih.govplos.org The induction of aneuploidy by this compound in fungi is considered a genotoxic effect in these organisms. iarc.fr This genomic plasticity allows fungi to adapt to hostile environments, and the aneuploid state is often reversible once the stress is removed. nih.gov
Impact on Cell Division and S-phase Cells
This compound has a demonstrable impact on cell proliferation, particularly in the thyroid gland. In studies where rats were administered this compound, a significant increase in both the mitotic index and the frequency of S-phase cells was observed in thyroid follicular cells. nih.gov This indicates a state of clear-cut follicular cell hyperplasia, where the rate of cell division is elevated. nih.gov The S-phase is the part of the cell cycle where DNA is replicated before the cell enters mitosis or meiosis. youtube.com An increase in the proportion of cells in this phase, coupled with a higher mitotic index, points to a stimulated rate of cell turnover. nih.gov
Table 2: Effect of this compound on Thyroid Cell Proliferation in Rats
| Parameter | Observation | Implication |
|---|---|---|
| Mitotic Index | Progressive increase observed. nih.gov | Higher rate of cells undergoing mitosis (cell division). |
| S-phase Cell Frequency | Concurrent increase observed. nih.gov | More cells are actively replicating their DNA in preparation for division. |
This table summarizes findings from in-vivo studies on rats treated with this compound. nih.gov
Metabolic Pathways and Biotransformation
The biotransformation and metabolic interactions of this compound are central to its biological activity. A primary mechanism of action is the inhibition of specific enzymes. This compound is known to inhibit catalase activity in the liver and thyroperoxidase activity in thyroid follicular cells. iarc.fr The inhibition of thyroperoxidase disrupts the synthesis of thyroid hormones. iarc.frnih.gov
In higher plants, this compound is taken up into cells, a process that appears to occur via simple diffusion. researchgate.net Once inside, its herbicidal action is linked to interference with multiple metabolic processes, including the biosynthesis of histidine and the development of leaf plastids, which manifests as a lack of chlorophyll in new leaves. acs.org
Furthermore, this compound itself can act as an inhibitor in certain metabolic pathways. It is used experimentally as an inhibitor of cytochrome P450 enzymes. nih.gov This inhibitory action can affect the metabolism of other compounds. For instance, pre-treatment with this compound can significantly increase the sensitivity of some resistant weeds to other herbicides by preventing their metabolic breakdown. nih.gov The metabolic effects of this compound can also involve purine metabolism. acs.org
Metabolism in Animals
This compound, when introduced into animal systems, undergoes rapid absorption and distribution, followed by distinct metabolic and excretory processes.
Following administration in animal models, this compound is quickly absorbed and eliminated from the body. inchem.org The primary route of excretion is through the urine. inchem.orgiarc.fr Studies in rats using radiolabelled this compound have shown that between 70% and 96% of the administered dose is excreted in the urine within the first 24 hours. inchem.orgorst.edu The majority of the excreted substance is the unchanged parent this compound compound. inchem.orgnih.gov A small and variable amount of radioactivity has also been detected in feces and expired air, indicating these are minor pathways of elimination. inchem.org
| Excretion Parameter | Finding | Source |
| Primary Excretion Route | Urine | inchem.orgiarc.fr |
| Urinary Excretion Rate (Rats, 24h) | 70-96% of dose | inchem.orgorst.edu |
| Primary Excreted Form | Unchanged this compound | inchem.orgnih.gov |
| Minor Excretion Routes | Feces, Expired Air | inchem.org |
While most this compound is excreted unchanged, a portion is biotransformed into metabolites. In studies with rats, two specific metabolites have been isolated from urine and identified through comparison with synthetically created compounds. nih.gov These are 3-amino-5-mercapto-1,2,4-triazole (B94436) and 3-amino-1,2,4-triazolyl-5-mercapturic acid. iarc.frnih.gov Together, these metabolites account for approximately 6% of the total administered dose excreted in the urine. nih.gov Research indicates that this compound is not metabolically acetylated in rats. inchem.org
Once absorbed, this compound is distributed throughout most of the body's tissues. inchem.org Peak concentrations of radioactivity in tissues are generally observed within one hour of administration, with levels beginning to decline within three to four hours. inchem.org The clearance of this compound from most tissues is rapid, with studies in rats reporting an average clearance half-time of approximately 2.5 to 4.2 hours from organs such as the heart, lungs, spleen, and brain. inchem.orgiarc.fr While free this compound is eliminated quickly, the liver has been found to contain metabolites that are cleared at a much slower rate than the parent compound. inchem.org
| Distribution & Clearance | Details | Source |
| Peak Tissue Concentration | Within 1 hour post-administration | inchem.orgorst.edu |
| Clearance Half-Time | Approx. 2.5 - 4.2 hours in various tissues | inchem.orgiarc.fr |
| Liver Clearance | Slower for metabolites compared to parent this compound | inchem.org |
Degradation in Plants
As a systemic herbicide, this compound's efficacy is dependent on its movement and metabolic fate within plant tissues. herts.ac.uk
This compound is a foliar-acting herbicide that is readily translocated throughout the plant after being absorbed by the leaves. herts.ac.uk Its movement is systemic, occurring in both the xylem and phloem conducting tissues. unl.edupurdue.edu This dual mobility allows it to travel upwards from the roots in the water-conducting xylem and, more importantly for a foliar-applied compound, downwards from the leaves via the phloem to actively growing regions like root tips and storage organs. purdue.edu Studies on cultured tobacco cells suggest that this compound enters plant cells via simple diffusion, a process that is not dependent on metabolic energy. nih.govresearchgate.net
Inside the plant, this compound is converted into different compounds. A primary metabolite identified in several plant species, including Canada thistle, is β-(3-amino-1,2,4-triazolyl-1)-α-alanine, commonly referred to as 3-ATAL. nih.gov The biosynthesis of this metabolite involves the plant's own amino acids, specifically glycine (B1666218) and serine. nih.gov Another compound, urazole, has been identified as a degradation product of this compound. researchgate.net Its formation has been observed during the photo-degradation of this compound, indicating it is a product of breakdown rather than a direct metabolic conjugate. researchgate.net
| Plant Metabolite | Identity/Formation Pathway | Source |
| 3-ATAL | β-(3-amino-1,2,4-triazolyl-1)-α-alanine; formed via conjugation with plant amino acids (glycine, serine). | nih.gov |
| Urazole | Identified as a product of photo-degradation. | researchgate.net |
Bound Residue Formation in Plant Tissues
When this compound is absorbed by plants, it and its metabolites can form bound residues, which are chemical compounds that become incorporated into the plant's matrix and cannot be extracted using standard methods. pfmodels.org This process involves the parent compound or its metabolites persisting within the plant tissues. pfmodels.org The formation of these nonextractable residues (NER) is influenced by the chemical nature of the pesticide; compounds with reactive groups, such as the aromatic amine structure of this compound, tend to form a larger proportion of bound residues. pfmodels.orgnih.gov
In studies using cultured plant cells, the binding of this compound to cellular material has been observed. researchgate.net For instance, in apple cell suspension cultures, 3,5-dihydroxy-1,2,4-triazole was identified as a metabolic product, indicating the type of transformation that can occur before or during the formation of bound residues. fao.org The degradation of pesticides that results in metabolites with hydroxyl or amine groups can lead to an increase in NER formation, as these metabolites are often more reactive than the parent compound. pfmodels.org This creates a dynamic where the degradation of this compound competes with the formation of these stable, bound residues within the plant. pfmodels.org A consensual definition describes bound residues as compounds in plants that persist after extraction, provided the extraction method does not significantly alter the compounds or the plant matrix itself. pfmodels.org
Degradation in Soil
The degradation of this compound in soil is a critical aspect of its environmental fate. It is generally considered to have low persistence in soil, with studies indicating that it degrades rapidly. fao.orgepa.govorst.edu The process is significantly influenced by the presence of microorganisms and does not appear to occur under anaerobic conditions. fao.org However, there has been considerable scientific discussion regarding whether the primary driver of its breakdown is microbial or chemical. fao.orgcambridge.org
Microbial Degradation Processes and Microorganism Isolation
The involvement of microorganisms in this compound degradation is strongly indicated by the observation that the herbicide breaks down rapidly in unsterilized soil but shows only minor changes in sterile soil. cambridge.org This suggests that the soil's microbial population is a key factor. cambridge.org In warm, moist soil, microbial breakdown can take approximately two to three weeks. orst.edu
Despite the evidence for microbial involvement, isolating specific microorganisms that can effectively degrade this compound has proven challenging. cambridge.org Some research has even shown that this compound can be inhibitory to certain microorganisms. cambridge.org In one study, re-inoculating autoclaved (sterilized) soil with mixed cultures of soil microorganisms, which were isolated from soil where this compound had previously degraded quickly, resulted in only slight degradation of the herbicide. cambridge.org This has led some researchers to conclude that the role of microbes may be indirect. cambridge.org The degradation of many herbicides in the environment relies on the metabolic activity of microbial enzymes to transform the compounds. nih.govnih.gov
Abiotic Degradation Mechanisms (e.g., Free Radicals)
Further supporting this mechanism, research on the photodegradation of this compound in aqueous solutions found that the process is significantly accelerated by the addition of radical generators such as hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈). cabidigitallibrary.org These substances produce highly reactive free radicals, like the hydroxyl radical (HO•) and the sulfate (B86663) radical (SO₄•−), which effectively break down the this compound molecule. cabidigitallibrary.org The high efficacy of these systems is linked to the generation and reactivity of these radicals with this compound. cabidigitallibrary.org
Influence of Soil Type, Temperature, and Moisture
The rate of this compound degradation in soil is heavily influenced by environmental conditions, including soil type, temperature, and moisture. researchgate.netmdpi.com Soil-applied herbicides are generally most affected by soil moisture and temperature. mdpi.com
Soil Type: The composition of the soil, particularly its organic matter (OM) and clay content, affects herbicide behavior. researchgate.netresearchgate.net For many herbicides, higher organic matter content is positively correlated with adsorption, which can in turn influence degradation rates. researchgate.netresearchgate.net In some cases, a negative relationship is found between the sorption coefficient and the rate of degradation, suggesting that stronger binding to soil particles can slow the breakdown process. researchgate.net
Temperature: Temperature directly affects the rate of chemical reactions and microbial activity. mdpi.comusda.gov As a general rule, a 10°C increase in temperature can double the rate of a reaction. usda.gov Studies on this compound mineralization have been conducted across a range of temperatures (e.g., 4°C, 28°C, and 50°C) to quantify this effect. researchgate.net Increased temperature generally accelerates the degradation of fumigants and herbicides in the soil. usda.gov
Moisture: Soil moisture is crucial for both microbial activity and the chemical processes involved in degradation. nih.govresearchgate.net The effect of soil water content on this compound mineralization has been studied at various levels of soil water holding capacity (WHC), such as 50%, 100%, and 150%. researchgate.net For many foliar herbicides, environmental factors like moisture can alter the plant's physiological state, but for soil-applied compounds like this compound, the direct impact on degradation processes in the soil is paramount. mdpi.com
Table 1: Influence of Environmental Factors on this compound Degradation in Soil
| Factor | Influence on Degradation Rate | Research Findings/General Principles | Citations |
| Microbial Activity | Increases degradation | Degradation is rapid in unsterile soil but minimal in sterile soil, though the microbial role may be indirect. | cambridge.orgcambridge.org |
| Temperature | Increases with higher temperatures | Reaction rates can double with a 10°C rise. Degradation is faster at warmer temperatures (e.g., 40°C vs. 20°C). | researchgate.netusda.gov |
| Moisture | Optimal moisture increases degradation | Degradation is influenced by soil water content, which is essential for microbial and chemical processes. | researchgate.netnih.govresearchgate.net |
| Soil Organic Matter | Can decrease degradation | Higher organic matter increases adsorption, which may slow the rate of degradation. | researchgate.netresearchgate.net |
| Oxygen Level | Requires oxygen | Degradation does not occur under anaerobic (oxygen-free) conditions. | fao.org |
Mineralization Pathways (e.g., to CO2)
Mineralization is the complete breakdown of an organic compound into its inorganic components. For this compound, the principal product of this process is carbon dioxide (CO₂). fao.orgcambridge.org Studies using carbon-14 (B1195169) labeled this compound (¹⁴C-amitrole) have confirmed that the herbicide is rapidly degraded to ¹⁴CO₂ in soil. fao.orgresearchgate.net
A proposed degradation pathway for this compound in soil involves several steps. fao.org The process is thought to begin with the metabolism of this compound to an intermediate, 5-hydroxy-aminotriazole. fao.org Following this, the triazole ring opens, and through the formation of cyanamide, the molecule is ultimately decomposed into carbon dioxide and ammonia. fao.org Other metabolites, such as urea (B33335) and uracil, have also been detected during its degradation in soil. fao.org
Leaching Potential and Adsorption to Soil Constituents
Leaching is the process by which water-soluble substances are washed down through the soil profile. This compound's potential to leach is influenced by its rapid degradation and its interaction with soil particles. fao.org
Due to its fast breakdown, only small amounts of this compound are typically leached into deeper soil layers. fao.org In field studies, the majority of applied this compound residue was found to remain in the top 5 cm of the soil. fao.org However, there are differing reports on its mobility. Some sources describe this compound as attaching irreversibly to soil particles, which would limit leaching. who.int Conversely, other reports characterize it as being moderately mobile with a potential for groundwater contamination because it is highly soluble in water and may not adsorb strongly to all soil types. orst.eduherts.ac.uk
Adsorption to soil constituents like organic matter and clay is a key process affecting the environmental fate of herbicides. cambridge.orgresearchgate.net For this compound, adsorption is considered one of the principal factors governing its behavior in soil. cambridge.org The degree of adsorption can be influenced by soil pH and is typically higher in soils with more organic matter and clay. researchgate.netresearchgate.net
Degradation in Aquatic Environments
The persistence and transformation of this compound in aquatic environments are governed by a combination of photochemical and biological processes. While the compound is stable against simple hydrolysis, its degradation is significantly influenced by sunlight, microbial activity, and the presence of other chemical substances in the water.
Biodegradation Half-life
Microbial metabolism is a primary pathway for the dissipation of this compound in aquatic systems. epa.gov The rate of biodegradation is highly dependent on the presence of oxygen. Under aerobic conditions, this compound is moderately persistent, with a reported half-life of 57 days in water. epa.govnih.gov In contrast, the compound is significantly more stable in anaerobic environments, where its half-life can exceed one year. epa.govnih.gov This indicates that aerobic microorganisms are primarily responsible for its breakdown in aquatic settings. epa.govepa.gov
Table 2: Biodegradation Half-life of this compound in Aquatic Environments
| Condition | Half-Life | Persistence Level | Source(s) |
| Aerobic Water | 57 days | Moderately Persistent | epa.govnih.gov |
| Anaerobic Water | > 1 year | Persistent | epa.govnih.gov |
Mineralization in Water/Sediment Systems
Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂), water, and mineral salts. In water/sediment systems, the mineralization of this compound is primarily a result of microbial activity. inchem.org Studies using radiolabeled [¹⁴C]-Amitrole have demonstrated the release of ¹⁴CO₂, indicating the cleavage and complete breakdown of the triazole ring structure. inchem.org
In one laboratory study, 48% of the applied ¹⁴C-Amitrole was released as ¹⁴CO₂ after five days in a soil system, highlighting the potential for significant mineralization. inchem.org Another study focusing on photocatalysis found that between 10% and 34% of this compound was mineralized to carbon dioxide. researchgate.net The end products of mineralization in aquatic systems also include inorganic nitrogen forms; nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺) ions have been detected as the final inorganic products of photocatalytic degradation processes. researchgate.net
Oxidation by Other Chemicals
The degradation of this compound in water can be significantly enhanced by advanced oxidation processes (AOPs), which involve the generation of highly reactive chemical oxidants. cabidigitallibrary.org These processes can be more effective than direct photolysis.
Studies have analyzed the degradation of this compound using UV radiation in combination with various radical generators. The addition of hydrogen peroxide (H₂O₂), potassium persulfate (K₂S₂O₈), or sodium carbonate (Na₂CO₃) significantly increases the degradation rate constant compared to UV radiation alone. cabidigitallibrary.org The UV/K₂S₂O₈ system has been shown to be particularly effective, a fact attributed to the generation of both sulfate (SO₄⁻•) and hydroxyl (HO•) radicals and the greater selectivity of the sulfate radical in its reaction with this compound. cabidigitallibrary.org
Table 3: Reaction Rate Constants of this compound with Oxidizing Radicals
| Radical Species | Reaction Rate Constant (at pH 7) | Source(s) |
| Hydroxyl (HO•) | 5.85 ± 0.25 × 10⁸ M⁻¹ s⁻¹ | cabidigitallibrary.org |
| Sulfate (SO₄⁻•) | 3.77 ± 0.17 × 10⁸ M⁻¹ s⁻¹ | cabidigitallibrary.org |
| Carbonate/Bicarbonate (CO₃⁻•/HCO₃•) | 1.37 ± 0.12 × 10⁶ M⁻¹ s⁻¹ | cabidigitallibrary.org |
Aquatic Ecosystems
The impact of this compound on aquatic environments has been the subject of numerous studies, focusing on its effects on various organisms and its potential for contamination.
This compound has been categorized as practically non-toxic to freshwater finfish. epa.gov Acute toxicity studies have shown high LC50 values, indicating low short-term risk. For instance, a 96-hour study on Bluegill Sunfish (Lepomis macrochirus) determined the LC50 to be greater than 1000 ppm, classifying this compound as practically nontoxic to this warmwater species. epa.gov Similarly, a 96-hour test on Rainbow Trout (Oncorhynchus mykiss, formerly Salmo gairdneri) also found the LC50 to be greater than 1000 mg/L, indicating its low toxicity to coldwater fish. epa.gov Further studies on four freshwater fish species reported 24 to 96-hour LC50 values ranging from 65 to 410 mg/L. waterquality.gov.au Despite the low acute risk, the potential for chronic risk to freshwater fish has not been fully assessed due to a lack of data from fish life-cycle studies. epa.gov
Interactive Data Table: Acute Toxicity of Amitrol to Finfish
| Species | Exposure Duration | LC50 | Toxicity Classification | Reference |
|---|---|---|---|---|
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | > 1000 ppm | Practically non-toxic | epa.gov |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | > 1000 mg/L | Practically non-toxic | epa.gov |
| Various Freshwater Fish (4 species) | 24-96 hours | 65 - 410 mg/L | Slightly toxic | waterquality.gov.au |
Studies have characterized this compound as slightly toxic to aquatic invertebrates. epa.gov For the water flea Daphnia magna, a common indicator species, the 48-hour EC50 for immobilization has been reported as 1.5 mg/L. who.int Another study found a 48-hour EC50 of 30 ppm for Daphnia magna. ipmcenters.org Research on two freshwater crustacean species showed 26 to 96-hour EC50 values for immobilization ranging from 22 to 58 mg/L. waterquality.gov.au While the acute risk to freshwater invertebrates is considered low, the chronic risk assessment is pending the review of invertebrate life-cycle studies. epa.gov In contrast, this compound is considered moderately toxic to marine invertebrates. epa.gov
Interactive Data Table: Acute Toxicity of Amitrol to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | EC50 | Toxicity Classification | Reference |
|---|---|---|---|---|---|
| Daphnia magna | 48 hours | Immobilization | 1.5 mg/L | Slightly toxic | who.int |
| Daphnia magna | 48 hours | Immobilization | 30 ppm | Slightly toxic | ipmcenters.org |
| Freshwater Crustaceans (2 species) | 26-96 hours | Immobilization | 22 - 58 mg/L | Slightly toxic | waterquality.gov.au |
Research on the impact of this compound on cyanobacteria, also known as blue-green algae, has shown varied results. Several studies have indicated no effect on the growth of cyanobacteria at concentrations at or below 4 mg/L. who.int However, other research has reported growth inhibition of the unicellular alga Selenastrum at concentrations between 0.2 and 0.5 mg/L, which was the most sensitive reported effect among various unicellular algae. who.int In terms of nitrogen fixation, no consistent adverse effects have been reported. who.int Some studies have even suggested that certain herbicides might favorably influence nitrogen fixation in some legumes, though this effect is highly dependent on various factors like crop variety, soil type, and herbicide concentration. amazonaws.com
This compound exhibits a limited potential for bioaccumulation in fish and other aquatic organisms. epa.govwho.int This is primarily due to its high water solubility and very low octanol-water partition coefficient (log Kow = -0.15). epa.govwho.int Chemicals with low BCF (Bioconcentration Factor) values, which are often correlated with low log Kow values, are less likely to accumulate in the fatty tissues of organisms. nih.gov The low potential for bioaccumulation means that this compound is not expected to be transported significantly through aquatic food chains. who.int
This compound's properties, including its mobility and persistence, suggest a potential for water contamination. epa.gov It is stable to hydrolysis and its degradation in aquatic environments is primarily through microbial metabolism, with a reported aerobic aquatic metabolism half-life of 57 days. epa.govorst.edu Due to its high water solubility, this compound can be transported into surface waters via runoff and has the potential to leach into groundwater. epa.govresearchgate.net
Measured concentrations of this compound in water bodies have varied depending on the location and proximity to application sites. In waterways and watersheds where it has been used, transitory concentrations of up to 150 µg/L have been recorded, which rapidly decreased to non-detectable levels (<2 µg/L) in flowing water within a short period. who.int Application to ponds has resulted in initial water concentrations of 1.3 mg/L, which declined to 80 µg/L after 27 weeks. who.int Near a production facility, river concentrations ranging from 0.5 to 2 mg/L have been measured. who.int In other instances, surface and groundwater concentrations of up to 1.1 µg/L have been reported. researchgate.netnhmrc.gov.au
Terrestrial Ecosystems
The environmental impact of this compound extends to terrestrial ecosystems, where it is used as a non-selective herbicide. epa.gov Its primary mode of action is the inhibition of carotenoid synthesis and chlorophyll formation in plants. epa.govwho.int
Studies have shown that this compound can affect non-target terrestrial plants. epa.gov Risk quotients based on application rates have exceeded levels of concern for both terrestrial and semi-aquatic plants. epa.gov The vegetative vigor of both monocots and dicots can be affected at very low levels. epa.gov
Regarding soil organisms, this compound's impact varies. Two species of earthworms, Eisenia foetida and Allolobophora caliginosa, were largely unaffected by high concentrations of this compound in the soil. who.int Similarly, carabid beetles showed no ill effects after direct spraying at high rates. who.int Effects on nematodes were only observed at high concentrations. who.int this compound is also considered non-hazardous to bees in field trials. who.int
In soil, this compound is degraded by microbial action, with a half-life of 2 to 4 weeks. waterquality.gov.au However, it is stable in anaerobic environments. epa.gov While it has a high water solubility, studies on model ecosystems have shown that its leaching behavior can be low due to strong binding to soil constituents, especially under aerobic conditions. nih.gov Under anaerobic conditions, the presence of dissolved organic matter can increase its transport in soil. nih.gov
Ecotoxicological Investigations and Environmental Impact Studies
Effects on Plants (Non-Target)
Amitrole (B94729), a non-selective systemic herbicide, has been the subject of numerous studies to understand its impact on non-target plant species. Its mode of action and physiological effects extend across a wide range of plant processes, from visible growth inhibition to subcellular metabolic disruptions.
This compound is recognized as a non-selective, broad-spectrum herbicide, meaning it is effective against a wide variety of plant species, including both annual and perennial broadleaf weeds and grasses. inchem.orgherts.ac.uksprayshop.co.nz This lack of selectivity is a key feature of its herbicidal activity and is the primary reason for its impact on non-target plants. nzfsa.govt.nz It is utilized for weed control in numerous non-cropland areas such as roadsides, irrigation ditches, and industrial sites, as well as in vineyards and orchards where direct contact with the crop is avoided. inchem.org4farmers.com.au The chemical is absorbed through the foliage and translocated throughout the plant, a characteristic that enhances its broad-spectrum efficacy. herts.ac.uknzfsa.govt.nz Its mode of action involves disrupting essential plant processes, leading to visible symptoms and eventual death in susceptible vegetation. inchem.org4farmers.com.au Consequently, spray drift or unintended application can damage desirable ornamentals, crops, and native plants.
Research has demonstrated that this compound inhibits root elongation in various plant species. In studies on Arabidopsis thaliana, this compound was found to inhibit root elongation at lower concentrations than those required to cause the characteristic pigment bleaching in leaves. nih.govnih.govoup.com This suggests that root growth inhibition is a primary and highly sensitive response to this compound exposure. oup.com Comparative studies with the herbicide glyphosate (B1671968) on corn seedlings revealed that while glyphosate caused a more severe inhibition of root growth (over 80%), this compound also significantly reduced root development, with an observed inhibition of 40% at a rate of 1.68 kg/ha . cdnsciencepub.comcdnsciencepub.com Other research noted that this compound can cause a loss of geotropism, the normal downward growth of roots, and can modify the development of root hairs in cotton seedlings. cambridge.org These findings indicate that a key phytotoxic effect of this compound is the disruption of normal root system development. nih.govnih.gov
Table 1: Research Findings on this compound's Effect on Root Elongation
| Plant Species | Observed Effect | Reference |
|---|---|---|
| Corn (Zea mays) | 40% inhibition of root growth. The primary site of action was determined to be the shoot, but root effects were significant. | cdnsciencepub.comcdnsciencepub.com |
| Arabidopsis thaliana | Inhibits root elongation at lower concentrations than those causing leaf bleaching. Root elongation was found to be five times more sensitive to this compound than pigment accumulation inhibition. | nih.govnih.govoup.com |
| Cotton (Gossypium) | Caused loss of geotropism and modification of root hair development in seedlings. | cambridge.org |
A prominent feature of this compound's herbicidal action is its interference with photosynthetic processes, primarily through the inhibition of pigment biosynthesis. inchem.orgnih.gov The application of this compound leads to the inhibition of carotenoid synthesis. nih.govepa.gov Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation; their absence results in the destruction of chlorophyll, leading to the visible bleaching or whitening of new plant growth. inchem.orgcdnsciencepub.com This disruption of chlorophyll production and carotenoid biosynthesis impairs the integrity and function of chloroplasts. 4farmers.com.au Specifically, this compound is considered an inhibitor of lycopene (B16060) cyclase, a key enzyme in the carotenoid biosynthetic pathway. herts.ac.uk The ultimate effect is a loss of photosynthetic capacity, which starves the plant of energy and leads to its death. inchem.org4farmers.com.au
The impact of this compound on plant respiration has been documented, with effects that differ from some other herbicides. Studies on Canada thistle, Avena sections, and cotton leaf discs reported an initial increase in the rate of respiration following treatment with this compound, which was then followed by a decrease. cambridge.org This biphasic response was dependent on the concentration of this compound and the duration of exposure. cambridge.org In comparative studies using corn seedlings, the effect of this compound on root respiration was not as rapid or severe as that of glyphosate. cdnsciencepub.comcdnsciencepub.com While glyphosate reduced root respiration by over 70% within 12 hours, the decrease in respiration from this compound treatment was less than 30% even after 48 hours. cdnsciencepub.comcdnsciencepub.com This suggests that while this compound does affect respiratory activities, it may not be its primary and most immediate mode of phytotoxic action compared to its effects on photosynthesis. cdnsciencepub.com
In terms of carbon metabolism, early studies on cotton reported that treatment with this compound led to a loss of approximately 50% of the original reducing sugars and sucrose. cambridge.org Research on blue-green algae demonstrated that while higher doses of this compound were inhibitory to growth, lower levels could lead to an accumulation of carbohydrates. schweizerbart.de This suggests a complex interaction with carbon partitioning and utilization. The disruption of N metabolism, particularly amino acid synthesis, is interconnected with C metabolism, as carbon skeletons are essential for producing amino acids. nih.gov
Investigations into the cytogenetic effects of this compound have revealed its potential to induce chromosomal damage in the cells of higher plants. nih.gov Studies on the root-tip cells of various species, including Vicia faba (faba bean) and Allium cepa (onion), have shown that this compound can cause several types of chromosomal abnormalities. cdnsciencepub.comcdnsciencepub.comnih.gov The most frequently reported aberrations include the formation of chromosome bridges, chromosome fragments, and lagging chromosomes during anaphase. cdnsciencepub.comcdnsciencepub.com The presence of chromatin bodies, which result from previous chromosomal damage, has also been observed in root tip cells following treatment. nih.gov These findings indicate that this compound has clastogenic (chromosome-breaking) properties and can disrupt the mitotic process, leading to genetic instability in exposed non-target plants. cdnsciencepub.comegranth.ac.in
Table 2: Plant Species with Observed Cytogenetic Effects from this compound
| Plant Species | Types of Chromosomal Aberrations Observed | Reference |
|---|---|---|
| Vicia faba (Faba Bean) | Chromosome bridges, fragments, lagging chromosomes, chromatin bodies. | cdnsciencepub.comcdnsciencepub.comnih.gov |
| Allium cepa (Onion) | Chromosome bridges, fragments, lagging chromosomes. | cdnsciencepub.comcdnsciencepub.com |
| Tradescantia clone 02 | Chromosome bridges, fragments, lagging chromosomes. | cdnsciencepub.comcdnsciencepub.com |
| Hordeum vulgare (Barley) | Chromosome bridges, fragments, lagging chromosomes. | cdnsciencepub.comcdnsciencepub.com |
| Various weed species (e.g., Cirsium vulgare, Plantago major) | Chromosome bridges, fragments, lagging chromosomes. | cdnsciencepub.comcdnsciencepub.com |
Effects on Plants (Non-Target)
Physiological Side Effects (e.g., Chlorosis, Necrosis)
This compound is a systemic, non-selective herbicide readily absorbed by both the leaves and roots of plants. waterquality.gov.auepa.gov Its primary mode of action involves the inhibition of several key enzymatic processes. herts.ac.ukinchem.org A principal target is the disruption of amino acid metabolism. nih.gov Furthermore, this compound interferes with the biosynthesis of carotenoids and the formation of chlorophyll, which are crucial for photosynthesis and protecting the plant from photodamage. waterquality.gov.auepa.govnih.gov
The most visually apparent physiological side effect of this compound exposure in susceptible plants is chlorosis , a condition characterized by the yellowing or whitening of leaves due to a lack of chlorophyll. nih.gov this compound specifically inhibits the synthesis of membrane lipids and chloroplastic terpenoid derivatives, which are essential components for the development of chloroplast membranes. nih.gov Without the protective carotenoid pigments, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleached appearance of the foliage. nih.gov This effect is often most pronounced in new growth, as the herbicide is translocated to these actively growing tissues. epa.gov
Following the onset of chlorosis, necrosis , or the death of plant tissue, typically occurs. The inhibition of essential biosynthetic pathways and the severe disruption of photosynthesis lead to a cascade of cellular failure. nih.gov The affected plant tissues turn brown, dry out, and eventually die. The progression and severity of chlorosis and necrosis are dependent on factors such as the plant species, its developmental stage, and the prevailing environmental conditions.
Effects on Terrestrial Invertebrates
The impact of this compound on earthworms, crucial organisms for soil health, has been a subject of ecotoxicological research. Studies on the common model species Eisenia fetida have shown varied results. While it is a standard organism for toxicity testing, exposure to some herbicides can lead to sublethal effects. nih.govnih.gov For instance, certain herbicides have been observed to decrease biomass and reduce cocoon production in E. fetida, potentially due to increased energy expenditure on detoxification processes. semanticscholar.org While direct studies on this compound's lethal concentration on E. fetida are not extensively detailed in the provided context, the general response of this species to chemical stressors is well-documented. nih.govresearchgate.net Information regarding the specific effects of this compound on Allolobophora caliginosa is less prevalent in the provided search results.
Table 1: Documented Effects of Herbicides on Eisenia fetida
| Herbicide Class/Compound | Observed Effects on Eisenia fetida | Reference |
|---|---|---|
| General Herbicides | Decreased biomass, reduced cocoon production. | semanticscholar.org |
| Metribuzin, Halosulfuron, Flumioxazin | Mortality (LC50) varies with exposure time and herbicide type. | nih.gov |
| Fungicides (for context on soil organism effects) | Induction of detoxification enzymes (GST), DNA damage. No significant oxidative stress observed. | nih.gov |
Carabid beetles are significant predators in agricultural ecosystems, contributing to the biological control of pests and weeds. nih.gov The application of herbicides can impact these beneficial insects both directly and indirectly. mdpi.com While specific studies detailing the direct sublethal effects of this compound on carabid beetles are not extensively covered in the search results, research on other herbicides, such as pendimethalin, has shown immunological effects on species like Harpalus rufipes. mdpi.com Indirect effects are a major consideration, as herbicide use alters the habitat structure and can reduce the availability of food sources, such as weed seeds and invertebrate prey, which can, in turn, affect carabid populations. nih.govyoutube.com The presence of semi-natural habitats and field margins is crucial for the persistence and recolonization of carabid populations in farmland. youtube.comnih.gov
Nematodes are a diverse and abundant component of the soil fauna, playing critical roles in nutrient cycling. The impact of herbicides on nematode communities can be complex and vary by trophic group. nih.gov Some studies on other herbicides, like glyphosate, have shown that the effects on nematodes can be minor and transient, with changes in nematode abundance often being more strongly influenced by factors like plant growth stage than by the herbicide application itself. nih.gov A meta-analysis of various herbicides suggested that populations of bacterial-feeding and plant-parasitic nematodes might increase in treated soils, while fungivorous and predatory nematode populations could decrease. nih.gov However, distinguishing direct herbicide toxicity from indirect effects, such as changes in food sources resulting from weed removal, remains a challenge in many studies. nih.govnih.gov
The United States Environmental Protection Agency (EPA) has characterized this compound as being relatively non-toxic to bees on an acute basis. epa.gov The acute contact lethal dose (LD50) is a primary metric for assessing pesticide toxicity to bees, with values greater than 11 micrograms per bee indicating relative non-toxicity. pesticidestewardship.org While this compound itself shows low acute toxicity, there is a broader concern about the sublethal effects of pesticides on bee physiology, behavior, and cognitive function. nih.gov Furthermore, the indirect impact of herbicides through the reduction of flowering plants, which serve as essential forage for bees, can pose a significant risk to pollinator populations. ag.gov
Table 2: Honey Bee Acute Contact Toxicity Classification
| Toxicity Group | Acute Contact LD50 (μg/bee) | Classification |
|---|---|---|
| I | ≤ 2.0 | Highly Toxic |
| II | > 2.0 to < 11 | Toxic |
| III | ≥ 11 | Relatively Nontoxic |
Source: pesticidestewardship.org
Soil bacteria are fundamental to nutrient cycling and soil fertility. This compound can affect key bacterial groups. schweizerbart.de Studies have shown that some herbicides can negatively impact nitrogen-fixing bacteria of the genus Rhizobium, which form symbiotic relationships with leguminous plants. journals.co.zacsu.edu.au This interference can inhibit rhizobial growth and the crucial process of nitrogen fixation, potentially affecting plant health and soil fertility. csu.edu.aunih.gov For instance, some studies found that while certain Rhizobium strains were suppressed by various herbicides after short contact, others showed resilience. journals.co.za The ability of some rhizobia to degrade or mineralize herbicides can mitigate the phytotoxic effects on the host plant. mdpi.com
Cellulolytic bacteria are responsible for breaking down cellulose, a primary component of plant matter, which is a vital step in decomposition and nutrient turnover. nih.gov While direct studies on this compound's effect on cellulolytic bacteria are not detailed in the search results, the toxic effects of this compound on some algae have been linked to its inhibition of protein synthesis from soluble nitrogen, suggesting a potential to disrupt microbial metabolic processes. schweizerbart.de
Environmental Fate Modeling and Prediction
The persistence of this compound in soil is influenced by environmental conditions. Under aerobic conditions, this compound is considered to be slightly to moderately persistent, with a reported aerobic soil half-life of 22 to 26 days. epa.govnih.gov Other studies have indicated a resultant average persistence of approximately 2 to 4 weeks at recommended herbicidal application rates. taylorfrancis.comwaterquality.gov.au The primary route of dissipation in soil is through microbial-mediated metabolism. epa.gov
In contrast, this compound is stable in anaerobic environments, leading to greater persistence under these conditions. epa.gov For instance, the anaerobic aquatic half-life is 57 days, and under anaerobic conditions in water, the half-life can be over a year. epa.govnih.gov
Table 3: Soil Persistence and Half-life of this compound
| Condition | Half-life | Reference |
|---|---|---|
| Aerobic Soil | 22-26 days | epa.govnih.gov |
| Recommended Application Rate | 2-4 weeks | taylorfrancis.comwaterquality.gov.au |
| Anaerobic Aquatic | 57 days | epa.gov |
| Anaerobic Water | >1 year | nih.gov |
This compound is recognized as having the potential to contaminate groundwater. epa.govherts.ac.uk This is due to its mobility and relative persistence in the environment. epa.govepa.gov Its high water solubility further contributes to its potential to leach into groundwater. nih.govresearchgate.net
Environmental fate studies have identified that this compound possesses characteristics similar to other pesticides known to leach into groundwater. epa.gov As a result, this compound labels are required to include a groundwater advisory. epa.gov The use of this compound was banned in the European Union partly due to concerns about potential groundwater contamination. nih.gov
Despite its high water solubility, leaching behavior can be low in some soils due to strong binding of this compound to soil constituents. nih.gov However, if a large quantity of a highly soluble pesticide like this compound is spilled on sandy or gravelly soils, it may seep into wells in subsequent years during spring melt or heavy rainfall. ontario.ca
Volatilization and subsequent photodegradation in the air are not considered probable routes of dissipation for this compound. epa.gov The compound is described as volatile, but its low volatility, with a boiling point of 260°C, suggests that atmospheric dispersion is not a primary environmental fate pathway. herts.ac.ukresearchgate.net
Dissolved organic matter (DOM) can influence the environmental fate of this compound. nih.gov Studies have shown that in the absence or presence of DOM, the leaching of this compound is low due to its strong binding to soil components. nih.gov However, under anaerobic conditions, the addition of DOM can increase the transport of this compound in soil columns. nih.gov
In water/sediment model ecosystems, the mineralization of this compound is lower compared to aerobic soil experiments. nih.gov A significant portion of applied this compound can transfer into the sediment, with a substantial amount forming bound residues that are not extractable. nih.gov
Toxicological Studies in Experimental Animals
Thyroid Gland Toxicity
The chemical compound amitrole (B94729) has been the subject of extensive toxicological investigation in experimental animals, with a primary focus on its effects on the thyroid gland. Studies have consistently demonstrated that this compound induces a spectrum of thyroid abnormalities, ranging from functional alterations and goiter to the development of neoplasms.
This compound is a potent goitrogen, a substance that causes enlargement of the thyroid gland, known as a goiter. nih.gov Its mechanism of action primarily involves the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones. who.int By inhibiting TPO, this compound disrupts the organification of iodine and the coupling of iodotyrosine residues, which are essential steps in the formation of thyroxine (T4) and triiodothyronine (T3). who.int Some studies also indicate that this compound can reduce the thyroidal uptake of iodine. inchem.org
This impairment of hormone synthesis leads to lower circulating levels of T3 and T4. who.int The pituitary gland responds to this decrease by increasing its secretion of thyroid-stimulating hormone (TSH). nih.gov It is this sustained, excessive stimulation by TSH that leads to the compensatory growth of the thyroid gland, manifesting as goiter. nih.gov In essence, the goitrogenic effect of this compound is not a direct action on thyroid growth but an indirect consequence of the hormonal imbalance it creates.
The goiter induced by this compound is characterized at the cellular level by both hypertrophy and hyperplasia of the thyroid follicular cells. who.intiarc.fr Hypertrophy is an increase in the size of the cells, while hyperplasia is an increase in their number. These changes are the direct result of chronic stimulation by elevated levels of TSH. who.intiarc.fr
In studies on rats, administration of this compound led to a clear-cut follicular cell hyperplasia, evidenced by an increased mitotic index and a higher frequency of cells in the S-phase of the cell cycle. nih.gov This diffuse hyperplastic and hypertrophic response is the microscopic hallmark of the goitrogenic action of this compound and precedes the development of more severe thyroid pathologies. iarc.frresearchgate.net
Histopathological examinations of thyroid glands from animals treated with this compound reveal further characteristic changes. These include a depletion of colloid and an increase in the vascularity of the gland. researchgate.net The colloid, a proteinaceous substance stored within the thyroid follicles, is the repository for thyroid hormones. Its depletion is consistent with a gland that is being hyperstimulated to produce and secrete hormones, even though the process is inefficient due to TPO inhibition. The increased blood supply, or vascularity, is also a feature of a metabolically active and growing gland under high TSH stimulation. researchgate.net
Several studies in experimental animals have demonstrated that the goitrogenic effects of this compound are reversible upon cessation of exposure. who.intiarc.fr In a study on male rats, a dietary level of 1000 ppm of this compound for two weeks significantly increased thyroid weights; however, the weights returned almost completely to normal after a two-week recovery period without the compound. inchem.org Another study showed that hyperplasia and hypertrophy of the thyroid in rats exposed to 500 ppm of this compound for 13 weeks were reversed after the withdrawal of the this compound diet. inchem.org This reversibility applies to the initial goitrogenic changes like hyperplasia and hypertrophy, which are dependent on the continuous hormonal imbalance caused by this compound. inchem.orgiarc.fr
Table 1: Reversibility of this compound-Induced Thyroid Effects in Rats
| Study Parameter | Exposure Details | Observed Effect | Outcome After Cessation | Reference |
|---|---|---|---|---|
| Thyroid Weight | 1000 ppm in diet for 2 weeks | Significant increase in absolute thyroid weight | Nearly complete return to normal weight after a 2-week recovery period | inchem.org |
| Thyroid Histopathology | 500 ppm in diet for 13 weeks | Hyperplasia and hypertrophy of the thyroid | Reversal of hyperplasia and hypertrophy after withdrawal | inchem.org |
While the initial goitrogenic effects are reversible, long-term, continuous exposure to this compound has been shown to induce both benign and malignant tumors of the thyroid gland in multiple rodent species. who.intinchem.orgiarc.fr The mechanism is believed to be non-genotoxic and secondary to the sustained TSH stimulation. nih.gov The chronic hyperstimulation leads to persistent cellular proliferation, which increases the likelihood of spontaneous mutations and subsequent neoplastic transformation. nih.gov
This compound has caused thyroid follicular-cell adenomas (benign tumors) and carcinomas (malignant tumors) in rats and mice following administration in the diet or drinking water. iarc.frnih.gov In one long-term study in rats, thyroid tumors were observed in animals receiving dietary concentrations as low as 10 ppm. inchem.org
Table 2: Thyroid Tumor Incidence in Rats Fed this compound for 104 Weeks
| Dietary Concentration (ppm) | Number of Animals with Thyroid Tumors | Total Animals Examined | Reference |
|---|---|---|---|
| 0 (Control) | 0 | Not specified | inchem.org |
| 10 | 1 | 10 | inchem.org |
| 50 | 2 | 15 | inchem.org |
| 100 | 15 | 27 | inchem.org |
The toxicological effects of this compound on the thyroid are fundamentally driven by its disruption of thyroid hormone homeostasis. Studies in rats have demonstrated that administration of this compound leads to a progressive and dose-dependent reduction in the plasma or serum concentrations of thyroxine (T4) and, to a lesser extent, triiodothyronine (T3). nih.gov
In one study, perinatal exposure of rats to this compound resulted in reduced serum T4 concentrations in both dams and their offspring, which was accompanied by a strong activation of the hypothalamic-pituitary-thyroid axis. This activation reflects the compensatory response of the body to low thyroid hormone levels, primarily the increased release of TSH from the pituitary gland. nih.gov This feedback loop is a central concept in thyroid physiology; decreased T3/T4 levels signal the hypothalamus and pituitary to increase the production of TSH, which in turn stimulates the thyroid gland. nih.gov The persistent elevation of TSH due to chronic this compound exposure is the key initiator of the observed thyroid hypertrophy, hyperplasia, and ultimately, neoplasia. nih.gov
Hepatic Toxicity and Neoplasia
Oral administration of Amitrol has been shown to induce liver tumors in mice. iarc.fr Studies have demonstrated the development of hepatocellular tumors following exposure. nih.gov In one experiment, C3H female mice were fed a diet containing 1% (10,000 mg/kg) Amitrol. This regimen resulted in a 100% incidence of liver tumors in the group receiving Amitrol alone. iarc.fr
Further research has highlighted that susceptibility to Amitrol-induced hepatocarcinogenesis can vary between different mouse strains. When Amitrol was administered in drinking water at a concentration of 1% for six months, NOD mice showed a greater number and size of hyperplastic nodules compared to ICR or DS mice. nih.gov A hepatocellular carcinoma was also identified in a NOD mouse, suggesting this strain has a higher susceptibility. nih.gov
Conversely, a lifespan study involving NMRI mice that were administered Amitrol in their diet at concentrations up to 100 ppm did not find any induction of tumors. nih.gov The development of liver tumors in mice is considered to occur through a non-genotoxic mechanism. iarc.frwho.int
| Mouse Strain | Finding | Source(s) |
| C3H | 100% incidence of liver tumors. | iarc.fr |
| NOD | High susceptibility, development of hyperplastic nodules and hepatocellular carcinoma. | nih.gov |
| ICR | Lower susceptibility compared to NOD mice. | nih.gov |
| DS | Lower susceptibility compared to NOD mice. | nih.gov |
| NMRI | No tumor induction observed at concentrations up to 100 ppm in a lifespan study. | nih.gov |
Table 2: Summary of Amitrol-Induced Liver Tumor Findings in Mice
The evidence regarding Amitrol's capacity to induce liver tumors in rats presents some varied findings across different studies. Several sources report that dietary administration of Amitrol led to the development of hepatocellular tumors in rats. nih.gov However, a lifespan study that evaluated dietary concentrations of up to 100 ppm in Wistar rats did not observe any tumor induction in the liver. nih.gov
In a study investigating the promoting effects of Amitrol, rats were first initiated with N-nitrosobis(2-hydroxypropyl)amine. In this context, subsequent feeding with Amitrol did not enhance the incidence of hepatocellular carcinomas. iarc.fr Notably, in the control group for this specific experiment where rats received Amitrol alone, no liver tumors were observed. iarc.fr
| Rat Strain | Finding | Source(s) |
| Wistar | No liver tumor induction observed at concentrations up to 100 ppm in a lifespan study. | nih.gov |
| Unspecified | Reported to cause hepatocellular tumors when administered in feed or drinking water. | nih.gov |
| Unspecified | No liver tumors observed when administered alone in a promotion study. | iarc.fr |
Table 3: Summary of Amitrol-Induced Liver Tumor Findings in Rats
Investigations into the mechanism of Amitrol's carcinogenic activity suggest that it is non-genotoxic. iarc.frwho.int Studies have specifically examined whether Amitrol induces DNA damage in liver cells. In primary cultures of human liver cells, exposure to Amitrol for 20 hours did not cause any DNA fragmentation. nih.govoup.com
Similar experiments using primary cultures of rat hepatocytes revealed only a minimal level of DNA breaks, which was considered to be an unspecific consequence of cytotoxicity rather than a direct genotoxic effect. nih.gov Furthermore, in an in vivo study, rats were given Amitrol in their drinking water for eight consecutive days. Subsequent analysis of their liver cells showed a complete absence of DNA fragmentation. nih.govoup.com These collective findings provide strong evidence that the mechanism underlying Amitrol-induced tumorigenicity in the liver does not involve direct damage to DNA. nih.govoup.com
Pituitary Gland Effects
In addition to its effects on the thyroid and liver, Amitrol administration has been associated with the development of pituitary tumors in rats. Studies have reported a marginal increase in the incidence of benign pituitary adenomas, specifically in female rats, at the highest tested doses. iarc.frnih.gov
| Rat Strain | Finding | Source(s) |
| Wistar | Highly increased number of pituitary gland tumors at 100 ppm in the diet. | nih.gov |
| Unspecified | Marginal increase in the incidence of benign pituitary adenomas in female rats at high doses. | iarc.frnih.gov |
Table 4: Amitrol-Induced Pituitary Gland Tumor Findings in Rats
Consistency with Thyroid-Pituitary Hormonal Homeostasis Disruption
The primary mechanism by which this compound induces thyroid tumors in rodents is through the disruption of the thyroid-pituitary hormonal axis. who.int This process is initiated by this compound's direct inhibitory effect on the enzyme thyroid peroxidase (TPO). who.int TPO is crucial for the synthesis of thyroid hormones. who.int Inhibition of this enzyme leads to a reduction in the circulating levels of thyroxine (T4) and triiodothyronine (T3). who.int
In response to the decreased levels of thyroid hormones, the pituitary gland increases its secretion of thyroid-stimulating hormone (TSH) in an attempt to restore hormonal balance. who.int Sustained and excessive TSH stimulation leads to morphological and functional changes in the thyroid gland, including follicular cell hypertrophy (increase in cell size) and hyperplasia (increase in cell number). who.intiarc.fr This enlargement of the thyroid gland is clinically referred to as goiter. iarc.fr The hyperplasia induced by this compound is characteristically diffuse, which is consistent with hormonal stimulation, rather than the multifocal pattern that would be expected from a genotoxic carcinogen. iarc.fr This entire cascade of events—from TPO inhibition to chronic TSH stimulation and resulting cellular proliferation—provides a well-established non-genotoxic mechanism for thyroid tumor formation in experimental animals like rats and mice. who.int
Genotoxicity and Mutagenicity Assessments
Extensive testing has been conducted to evaluate the genotoxic and mutagenic potential of this compound. These assessments have been carried out using a variety of in vitro and in vivo systems.
In vitro studies have been pivotal in assessing this compound's mutagenic capabilities at the cellular level. The compound has been tested in bacterial reverse mutation assays, commonly known as the Ames test, which utilizes various strains of Salmonella typhimurium to detect point mutations. nih.govnih.govfao.org Across multiple studies, this compound did not induce DNA damage or an increase in mutations in these bacterial systems. who.intiarc.frnih.govnih.gov Similarly, when tested in cultured mammalian cells, it did not cause mutations or significant chromosomal damage. who.intiarc.fr
However, some studies using yeast and fungi have reported sporadic instances of aneuploidy (an abnormal number of chromosomes) and recombinational effects. who.intiarc.fr
| In Vitro Genotoxicity Profile of this compound | |
| Test System | Result |
| Bacterial Reverse Mutation Assay (Salmonella typhimurium) | Negative who.intiarc.frnih.govnih.gov |
| Cultured Mammalian Cells (Mutations, Chromosomal Damage) | Negative who.intiarc.fr |
| Yeast and Fungi | Sporadic aneuploidy and recombinational effects who.intiarc.fr |
| Syrian Hamster Embryo Cells | Induced transformation who.intiarc.fr |
This table provides an interactive summary of the in vitro genotoxicity findings for this compound.
To understand its effects within a whole organism, this compound was evaluated in in vivo genotoxicity assays in rodents. One key study is the micronucleus test in mouse bone marrow cells, which detects chromosomal damage or loss. This compound did not induce the formation of micronuclei in these cells. who.intiarc.fr
Another important in vivo assay is the unscheduled DNA synthesis (UDS) test, which measures DNA repair activity as an indicator of DNA damage. When tested in mouse hepatocytes (liver cells), this compound did not induce UDS. who.intiarc.fr These findings from whole-animal studies align with the in vitro results, indicating a lack of significant genotoxic activity in these specific tissues. who.intiarc.fr
Further evidence for a non-genotoxic mechanism comes from the molecular analysis of tumors. In one study, the frequency of Ki-ras gene mutations—a common alteration in tumors initiated by genotoxic agents—was found to be very low (10%) in this compound-induced thyroid tumors in rats, in stark contrast to a much higher frequency (53%) in radiation-induced tumors. who.int This distinction reinforces the assessment that the carcinogenic activity of this compound is a secondary effect of its potent hormonal disruption rather than a result of direct interaction with genetic material. who.int
Reproductive and Developmental Toxicity
Studies have also investigated the impact of this compound on the reproductive functions of experimental animals.
Research in rats has demonstrated that exposure to this compound can adversely affect reproductive outcomes. In a two-generation study, female rats fed diets containing this compound had a reduced number of pups per litter. orst.edu Other research has noted effects on key reproductive indices in rats, including decreases in implantation sites per litter and reductions in mating and fertility indices. epa.gov
| Reported Effects of this compound on Reproductive Performance in Rats | |
| Parameter | Observed Effect |
| Pups per Litter | Decreased orst.edu |
| Implantation Sites per Litter | Decreased epa.gov |
| Mating and Fertility Indices | Decreased epa.gov |
This table provides an interactive summary of the effects of this compound on reproductive performance in rats.
Teratogenic Malformations
Developmental toxicity studies in animals are designed to identify potential hazards to the embryo and fetus, including structural abnormalities. In the case of Amitrol, while it is recognized as potentially hazardous to mammalian reproduction, specific teratogenic malformations are not extensively detailed in the available scientific literature. epa.gov An EPA fact sheet from 1984 noted that additional testing was required for teratology. epa.gov Studies on other chemical agents, such as procarbazine (B1678244) and glyphosate-based herbicides, have shown the induction of specific skeletal abnormalities in rat fetuses, including malformations of the skull, palate, and bones. nih.govresearchgate.net However, for Amitrol itself, similar detailed descriptions of physical malformations were not identified in the reviewed research.
Fetotoxic Activity at High Doses
Fetotoxicity refers to adverse effects on the fetus, which can include reduced growth, death, or functional impairments. Studies have shown that Amitrol exhibits fetotoxic activity at high doses in experimental animals.
Another study investigated the interaction between Amitrol (referred to as aminotriazole) and metallic mercury in pregnant mice. nih.gov Pre-treatment of the dams with aminotriazole led to significantly higher concentrations of mercury in the fetuses, particularly in the liver, following inhalation of mercury vapor. nih.gov This finding indicates that Amitrol can alter the uptake and distribution of other toxic substances in the fetus, a distinct fetotoxic effect.
Other Systemic Effects
Effect on Growth and Food/Water Intake
Exposure to Amitrol has been shown to affect the growth and body weight of experimental animals, particularly at higher dietary concentrations. In studies with specific pathogen-free rats, those given diets containing 500 or 1,000 mg/kg of Amitrol for over 100 days showed a 14–26% reduction in body weight gain compared to control groups. who.int However, no significant reduction in weight gain was seen in rats fed lower concentrations of 25 or 100 mg/kg for a longer duration of 240–247 days. who.int
Similarly, in studies with golden hamsters, a diet containing 100 mg/kg of Amitrol resulted in a slight reduction in body weight over their lifespan, whereas lower concentrations of 1 and 10 mg/kg did not affect weight gain. who.int Information regarding the specific effects of Amitrol on food and water intake was not available in the reviewed literature.
| Animal Species | Dietary Concentration (mg/kg) | Observed Effect on Body Weight Gain |
|---|---|---|
| Rat | 1000 | 14-26% reduction |
| Rat | 500 | 14-26% reduction |
| Rat | 100 | No reduction observed |
| Rat | 25 | No reduction observed |
| Golden Hamster | 100 | Slight reduction |
| Golden Hamster | 10 | No effect observed |
Kidney, Adrenal, and Spleen Size
Toxicological studies often assess changes in organ size as an indicator of an adverse effect. In a rat reproduction study, pups exposed to high dietary concentrations of Amitrol via their mothers' milk exhibited atrophy (a decrease in size) of the spleen and thymus. who.int Specific data regarding the effect of Amitrol on the size of the kidney and adrenal glands were not identified in the reviewed research literature. who.int
Mercury Uptake and Distribution
Research has revealed a specific interaction between Amitrol and mercury in animal models. Amitrol is known to be an inhibitor of the enzyme catalase. nih.gov Studies in mice have shown that this property can alter the metabolism and distribution of inhaled metallic mercury vapor (Hg⁰).
| Study Focus | Animal Model | Key Finding |
|---|---|---|
| Adult Tissue Distribution | Mouse | Pretreatment with aminotriazole increased Hg content in the liver after inhalation of Hg⁰ vapor. |
| Fetal Uptake | Pregnant Mouse | Pretreatment of dams with aminotriazole resulted in higher fetal concentrations of Hg after inhalation of Hg⁰ vapor. |
Blood Pressure and Adrenolytic Action
No studies were identified in the performed search that investigated the direct effects of Amitrol on blood pressure or any potential adrenolytic (adrenaline-blocking) activity in experimental animals. Research on other compounds, such as amitraz (B1667126) and adimolol, has explored these cardiovascular parameters, but similar data for Amitrol was not found. nih.gov
Analytical Methodologies for Amitrole in Research
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, encompasses a variety of techniques that separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For amitrole (B94729) analysis, several chromatographic methods have been developed and refined, each with its own set of principles and applications.
Paper chromatography is a planar chromatographic technique where the stationary phase is a specialized paper. The separation is based on the partitioning of the analyte between the stationary phase (water adsorbed onto the paper) and the mobile phase (a developing solvent). The movement of the analyte is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. byjus.comquora.com
While historically significant, the application of paper chromatography for the quantitative analysis of this compound has been largely superseded by more advanced techniques. However, it can still serve as a simple qualitative tool. For the separation of compounds on paper, the choice of a suitable liquid solvent or a mixture of solvents as the mobile phase is crucial. nih.gov Colorless substances, like this compound, require the use of locating agents to form colored products or compounds that are visible under ultraviolet light for detection. studymind.co.uk
Column chromatography is a preparative technique used to purify chemical compounds from mixtures. The stationary phase, a solid adsorbent, is packed into a glass column. The mixture is applied to the top of the column and the mobile phase, an eluent, is passed through the column, carrying the components at different rates based on their adsorption and desorption characteristics.
In the context of this compound analysis, column chromatography is primarily employed as a clean-up step to remove interfering substances from sample extracts prior to instrumental analysis. biotage.com Common adsorbents used for this purpose include alumina (B75360) and silica (B1680970) gel. researchgate.netsorbtech.com The choice of eluent is critical for effective separation. For instance, neutral alumina can be used to separate petroleum wastes into aliphatic, aromatic, and polar fractions using a sequence of solvents with increasing polarity. biotage.com For the purification of organic amines, which can interact strongly with acidic silica, options include adding a competing amine to the mobile phase, or using basic alumina or amine-functionalized silica as the stationary phase. biotage.com
Table 1: General Parameters for Column Chromatography Cleanup
| Parameter | Description |
| Stationary Phase | Alumina (basic, neutral, or acidic), Silica Gel |
| Application | Sample extract cleanup, removal of interferences |
| Eluent Selection | Based on analyte polarity and matrix components |
| Common Use | Purification of extracts from soil, plant, and water samples |
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of polar compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability.
A Nitrogen-Phosphorus Detector (NPD), also known as a thermionic ionization detector, is highly selective for compounds containing nitrogen and phosphorus, making it well-suited for the analysis of many pesticides, including triazoles like this compound. researchgate.netyoungin.com The NPD offers high sensitivity, allowing for the detection of trace amounts of these compounds. youngin.com
Research on the analysis of triazole pesticides by GC-NPD has demonstrated its effectiveness. For instance, a multiresidue method was developed for the determination of several triazole residues in tomato and eggplant samples, with recoveries ranging from 62.0% to 109%. researchgate.net The optimization of GC-NPD for pesticide analysis has shown that issues like peak tailing for phosphorus-containing pesticides can be addressed by proper maintenance of the detector's thermionic source. fao.org
Table 2: General Conditions for GC-NPD Analysis of Triazole Pesticides
| Parameter | Description |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Requirement | Derivatization of polar analytes |
| Column | Capillary columns (e.g., HP-5ms) |
| Application | Trace analysis of nitrogen-containing pesticides |
| Performance | High sensitivity and selectivity |
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that utilizes a thin layer of adsorbent material, such as silica gel or alumina, coated onto a flat carrier like a glass plate, plastic, or aluminum foil. ualberta.ca It is a versatile, cost-effective, and rapid method for the separation and identification of compounds. ualberta.canih.gov The separation principle is based on the differential migration of compounds as they are carried up the plate by a mobile phase through capillary action. ualberta.ca
For this compound analysis, TLC on silica gel plates is a common approach. The choice of the mobile phase is critical for achieving good separation, with solvent systems like cyclohexane-ethyl acetate (B1210297) being reported for the separation of related compounds. researchgate.net After development, the separated spots, if colorless, must be visualized. Common visualization techniques include exposure to iodine vapor, which reacts with many organic compounds to produce brownish spots, or viewing the plate under UV light if the compounds are UV-active or if a fluorescent indicator is incorporated into the stationary phase. nih.govresearchgate.net For quantitative analysis, the spots can be scraped from the plate, the analyte eluted, and then quantified by another method, or the plate can be scanned with a densitometer to measure the intensity of the spots. nih.govunair.ac.id
Table 3: Parameters for Thin-Layer Chromatography of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254, Alumina |
| Mobile Phase | Various solvent systems depending on desired separation |
| Visualization | UV light (254 nm), Iodine vapor, Chemical spray reagents |
| Quantification | Densitometry, Videodensitometry |
| Application | Qualitative identification, Purity assessment, Quantitative analysis |
High-Performance Liquid Chromatography (HPLC) is a highly efficient and widely used analytical technique for the separation, identification, and quantification of a vast range of compounds. Due to this compound's polar nature and high solubility in water, HPLC is often the analytical technique of choice. researchgate.net
HPLC coupled with an ultraviolet (UV) detector is a common method for the analysis of this compound. Since this compound itself has a weak UV chromophore, a pre-column derivatization step is typically employed to enhance its detectability. A widely used derivatizing agent is 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF). acs.orgnih.gov The reaction of this compound with CNBF produces a derivative with strong UV absorption, significantly improving the sensitivity of the method. acs.org
A typical HPLC-UV method for this compound involves separation on a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. acs.orgnih.gov The detection is then carried out at the wavelength of maximum absorbance of the this compound derivative. Method validation studies have demonstrated good linearity, accuracy, and precision for the determination of this compound in various matrices, including water and soil. acs.orgnih.govepa.gov
Table 4: Research Findings for HPLC-UV Determination of this compound after Derivatization with CNBF
| Parameter | Finding | Citation |
| Derivatization Conditions | Reaction with CNBF at 60 °C for 30 min in a pH 9.5 borate (B1201080) buffer. | acs.orgnih.gov |
| Chromatographic Column | K C18 column (250 mm × 4.6 mm, 5 µm) | acs.org |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer and organic solvent. | acs.org |
| UV Detection Wavelength | 360 nm | acs.org |
| Linearity (Correlation Coefficient) | 0.9995 | acs.org |
| Concentration Range | 1.59 to 318 mg L⁻¹ | acs.org |
| Detection Limit (S/N=3) | 0.16 mg L⁻¹ | acs.org |
| Recoveries in Environmental Water | 92.0–103.0% | acs.org |
| Relative Standard Deviations (RSDs) | 2.22–6.26% | acs.org |
Ion-Pair HPLC
Ion-pair chromatography is a reversed-phase HPLC technique used to enhance the retention and separation of ionic and highly polar compounds like this compound. chromatographyonline.com It involves adding an ion-pairing reagent to the mobile phase. This reagent has a charge opposite to that of the analyte and a hydrophobic region that can interact with the non-polar stationary phase, thus increasing the analyte's retention time.
For this compound analysis, a method combining pre-column derivatization with CNBF and ion-pair HPLC has been developed. nih.gov In this method, cetyltrimethylammonium bromide was used as the ion-pair reagent in the mobile phase. The separation of the derivatized this compound was achieved within 13 minutes using a gradient elution. nih.gov This approach was successfully used to quantify this compound residues in apples. nih.gov
Immunochemical Methods
Immunochemical methods are based on the specific binding between an antibody and an antigen. These techniques can offer high selectivity and sensitivity for detecting small molecules like pesticides.
A molecularly imprinted polymer (MIP) based nanosensor using surface plasmon resonance (SPR) has been developed for the highly selective and sensitive detection of this compound. nih.gov This "antibody-mimic" sensor showed a strong linear relationship for this compound concentrations in the range of 0.06–11.90 nM, with a very low detection limit of 0.037 nM. nih.gov The sensor demonstrated high selectivity for this compound compared to structurally similar molecules and was found to be reusable. nih.gov While traditional immunoassays like ELISA have been developed for many pesticides, specific applications for this compound are less commonly detailed in recent literature compared to chromatographic and other sensor-based methods. However, the principles of competitive binding assays, where a labeled form of the analyte competes with the sample analyte for a limited number of antibody binding sites, are applicable. epa.gov
Sample Preparation and Enrichment Techniques
Effective sample preparation is critical for accurate and reliable analysis of this compound, as it serves to isolate the analyte from complex matrix components and concentrate it to detectable levels. nih.govyoutube.com Given this compound's polarity, specific techniques are required.
Solid-Phase Extraction (SPE) : SPE is a dominant technique for the cleanup and concentration of this compound from various samples, particularly water and agricultural products. nih.govcapes.gov.brresearchgate.net In one method, after derivatization with CNBF, the sample is passed through an SPE cartridge for purification before HPLC analysis. nih.gov Automated online SPE is also used to directly couple sample enrichment with the analytical system, as seen in the LC-MS/MS analysis of water samples. nih.govcapes.gov.br
Liquid-Liquid Extraction (LLE) : LLE is used to separate analytes based on their relative solubilities in two different immiscible liquids. For this compound analysis in complex matrices like agricultural products, samples may be extracted with an acidified solvent mixture, such as 1% acetic acid in 25% acetone (B3395972), followed by a liquid-liquid extraction with dichloromethane (B109758) for cleanup. researchgate.net
Acidified Methanol Extraction : For the analysis of multiple highly polar pesticides, including this compound, in food matrices, a common extraction procedure involves using acidified methanol. eurl-pesticides.eueurl-pesticides.eu The sample is homogenized and shaken with the acidified methanol, after which the mixture is centrifuged and the supernatant is filtered for direct analysis by LC-MS/MS. eurl-pesticides.eueurl-pesticides.eu This "Quick Method" approach minimizes sample handling and is suitable for high-throughput screening. eurl-pesticides.eu For dried commodities, a rehydration step is performed before extraction. eurl-pesticides.eu
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction and pre-concentration of this compound from various matrices, particularly aqueous samples. nih.govresearchgate.net Its effectiveness lies in its ability to isolate polar compounds like this compound from complex sample matrices. nih.gov
A common strategy involves derivatization of the this compound molecule prior to or during the SPE process. This is because this compound itself is difficult to retain on conventional reversed-phase HPLC columns. nih.gov Derivatization with a reagent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) makes the molecule less polar, allowing for better retention and separation. nih.govresearchgate.net This pre-column derivatization can be performed directly in the aqueous sample before it is passed through the SPE cartridge. nih.govcapes.gov.br
Fully automated on-line SPE systems coupled directly with high-performance liquid chromatography (HPLC) have been developed for this compound analysis in water. nih.govcapes.gov.br These systems offer high throughput and reduce manual sample handling. In one such method, after pre-column derivatization with FMOC-Cl, the sample is enriched on an SPE column before being eluted directly into an HPLC system for separation and subsequent detection by tandem mass spectrometry (MS/MS). nih.govcapes.gov.br
For the analysis of this compound in agricultural products, SPE is employed as a clean-up step after initial extraction. Depending on the specific food matrix, different SPE cartridges are used. For instance, after extracting this compound from wheat, fish, or pork with an acetone solution, the extract can be cleaned up using a PCX or Envi-Carb solid-phase extraction cartridge. nih.gov
Matrix solid-phase dispersion (MSPD) is a modified SPE procedure that combines extraction and clean-up into a single step. This technique has been successfully applied to determine this compound residues in apples. nih.gov In MSPD, the sample is blended with a solid sorbent, acting as both a dispersant and an extractor, before being packed into a column and eluted with appropriate solvents. nih.gov
Clean-up Procedures
Effective clean-up is a critical step in the analysis of this compound to remove co-extractives and interfering substances from the sample extract before instrumental analysis. researchgate.net The choice of clean-up procedure is highly dependent on the complexity of the sample matrix.
For agricultural products like grains, fruits, and vegetables, a multi-step clean-up process involving different types of chromatography may be necessary. One method involves an initial extraction with an ethanol-water mixture, followed by treatment with hydrogen peroxide. mhlw.go.jp The subsequent clean-up is performed using a sequence of strongly acidic and weakly acidic cation-exchange resin chromatography columns. mhlw.go.jp
In the analysis of a wide range of agricultural and animal products—such as wheat, maize, pineapple, carrot, pork, and liver—a combination of liquid-liquid extraction (LLE) and SPE is used for clean-up. nih.gov After an initial extraction with solvent mixtures like acetic acid-acetone or acetic acid-dichloromethane, the extract undergoes LLE with dichloromethane. nih.gov This is followed by a final clean-up step using specific SPE cartridges, such as PCX or Envi-Carb, to remove remaining matrix components before HPLC-MS/MS analysis. nih.gov
Matrix solid-phase dispersion (MSPD) serves as an integrated extraction and clean-up method, particularly for challenging matrices like apples. nih.gov This procedure effectively isolates this compound and its metabolite, urazole, while minimizing interferences, making the extract suitable for analysis by techniques like capillary electrophoresis. nih.gov
Detection and Quantification Limits in Various Matrices (e.g., Water, Soil, Plant Tissues, Biological Fluids)
The ability to detect and quantify this compound at very low concentrations is crucial for monitoring its presence in the environment and food supply. The limits of detection (LOD) and quantification (LOQ) vary significantly depending on the analytical method employed and the complexity of the sample matrix. wiley.comd-nb.info
Water: Due to its high solubility, this compound can contaminate ground and surface water. nih.govnih.gov Highly sensitive methods have been developed to meet regulatory requirements, such as the EU Drinking Water Directive. nih.gov An automated on-line SPE-HPLC-MS/MS method achieved a limit of detection and quantification as low as 0.025 µg/L for drinking, ground, and surface water. nih.govcapes.gov.br Another approach, using direct aqueous injection without sample preparation and analysis by LC/MS/MS, reported reliable detection at levels down to 0.001 µg/L in spring and surface water. hpst.cz Methods involving derivatization followed by HPLC with UV detection are generally less sensitive, with one study reporting an LOD of 0.16 mg/L (160 µg/L). nih.gov
Soil: In soil, this compound can be analyzed using gas chromatography with a nitrogen-specific detector (GC/NPD), achieving a limit of determination of 0.02 mg/kg. fao.org A separate method validated by the US EPA reports an LOQ of 20 µg/kg (0.02 mg/kg) using GC/NPD. epa.gov Analysis using HPLC with electrochemical detection has also been developed for determining this compound residues in soil. epa.gov
Plant Tissues: A variety of methods exist for detecting this compound in plant-based matrices. For apples, a method using matrix solid-phase dispersion (MSPD) followed by capillary electrophoresis with electrochemical detection reported a detection limit of 0.4 µg/g (400 µg/kg). nih.gov A comprehensive HPLC-MS/MS method was developed for a wide range of agricultural products, achieving LOQs of 10 µg/kg for crops like wheat, maize, pineapple, apple, carrot, and spinach. nih.gov For more complex matrices like ginger powder and tea leaves, the same method yielded an LOQ of 20 µg/kg. nih.gov An older HPLC method for potatoes and beets reported a limit of determination of 0.01 mg/kg (10 µg/kg). fao.org
Biological Fluids: The term biological fluids can extend to tissues from animal sources. An HPLC-MS/MS method has been validated for the analysis of this compound in animal products, including fish, pork, and liver, with an LOQ of 10 µg/kg for these matrices. nih.gov
The following table summarizes the detection and quantification limits for this compound in various matrices as reported in different research studies.
Interactive Data Table: Detection and Quantification Limits of this compound
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |
|---|---|---|---|---|
| Drinking, Ground, Surface Water | On-line SPE-HPLC-MS/MS | 0.025 µg/L | 0.025 µg/L | nih.govcapes.gov.br |
| Spring and Surface Water | Direct Injection LC/MS/MS | 0.001 µg/L | - | hpst.cz |
| Environmental Water | HPLC-UV (after derivatization) | 0.16 mg/L (160 µg/L) | - | nih.gov |
| Soil | GC/NPD | - | 20 µg/kg | epa.gov |
| Soil | GC/NPD | 0.02 mg/kg (as limit of determination) | - | fao.org |
| Apples | MSPD-CE-Electrochemical Detection | 0.4 µg/g (400 µg/kg) | - | nih.gov |
| Potatoes, Beets | HPLC | 0.01 mg/kg (10 µg/kg) (as limit of determination) | - | fao.org |
| Wheat, Maize, Pineapple, Apple, Carrot, Spinach | HPLC-MS/MS | - | 10 µg/kg | nih.gov |
| Ginger Powder, Tea Leaves | HPLC-MS/MS | - | 20 µg/kg | nih.gov |
Regulatory Science and Risk Assessment Frameworks
International and National Regulatory Classifications (e.g., IARC, EPA)
Amitrole (B94729) has been evaluated by multiple national and international regulatory bodies, leading to various classifications based on its potential health and environmental effects. In the United States, the Environmental Protection Agency (EPA) has classified this compound based on its carcinogenic potential. epa.govntis.gov The EPA's Office of Pesticide Programs Carcinogenicity Peer Review Committee classified this compound as a Group B2 carcinogen, meaning it is considered a probable human carcinogen. epa.govepa.gov This classification is grounded in sufficient evidence of carcinogenicity from animal studies but inadequate evidence from human epidemiological studies. ntis.govnih.gov
The International Agency for Research on Cancer (IARC) has also evaluated this compound. The National Toxicology Program (NTP) in its 15th Report on Carcinogens lists this compound as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals. nih.govnih.gov
In Canada, after a re-evaluation, the Pest Management Regulatory Agency (PMRA) determined that most uses of this compound posed unacceptable risks to human health and were to be phased out, with continued registration only for specific uses on spruce bareroot nursery stock. publications.gc.ca Its use within the European Union was banned from September 2017 due to concerns about potential groundwater contamination and risks to aquatic life. nih.gov
Regulatory Classifications for this compound
| Agency | Classification | Basis |
|---|---|---|
| U.S. EPA | Group B2: Probable Human Carcinogen | Sufficient evidence from animal studies (thyroid and liver tumors). epa.govntis.govepa.gov |
| IARC | Group 2B: Possibly carcinogenic to humans |
| NTP | Reasonably Anticipated to be a Human Carcinogen | Sufficient evidence of carcinogenicity from studies in experimental animals. nih.govnih.gov |
Specific findings supporting these classifications include:
Thyroid Tumors: Administration of this compound in feed or drinking water resulted in follicular-cell carcinomas of the thyroid gland in rats. nih.gov
Liver Tumors: In mice, this compound administration led to hepatocellular tumors. nih.gov
Pituitary Tumors: A marginal increase in the incidence of benign pituitary-gland adenomas was observed in female rats. nih.gov
The data from human epidemiological studies have been deemed inadequate to definitively evaluate the relationship between human cancer and exposure specifically to this compound. nih.gov
The carcinogenic effects of this compound are understood to occur through a non-genotoxic mechanism. epa.govnih.gov This means that this compound does not cause cancer by directly damaging DNA. nih.gov Instead, its carcinogenic activity is attributed to a secondary mechanism involving hormonal imbalance. nih.gov
Research indicates that this compound's primary mode of action is the inhibition of the thyroid peroxidase enzyme. epa.gov This inhibition disrupts the normal production of thyroid hormones (triiodothyronine and thyroxine), leading to decreased levels in the blood. epa.govnih.gov The reduction in thyroid hormones triggers a compensatory response from the pituitary gland, which increases the secretion of Thyroid-Stimulating Hormone (TSH). epa.gov
Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) Derivation
The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be consumed over a lifetime without an appreciable health risk. europa.eufao.org The Acute Reference Dose (ARfD) is an estimate of the amount of a substance that can be ingested over a short period, such as one day, without an appreciable health risk to the consumer. europa.eufao.org These values are derived from toxicological data, typically by applying safety factors to the No-Observed-Adverse-Effect Level (NOAEL) from animal studies. nih.gov
For this compound, the regulatory approach to setting these values has varied. The U.S. EPA determined that since this compound is a non-food use pesticide, there are no food use patterns, making chronic dietary exposure an unlikely scenario. epa.gov Consequently, the EPA did not establish a chronic reference dose (RfD), which is the agency's equivalent of an ADI, for this compound. epa.gov
However, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) did evaluate this compound. It was first considered in 1974, and a temporary ADI was allocated in 1993, followed by a full ADI in 1997. fao.org The JMPR noted that uses of this compound should be restricted to applications where residues in food would not be expected to occur. fao.org
Ecological Risk Assessment
Ecological risk assessment is a process to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors, such as a chemical pesticide. nih.gov The process typically involves comparing exposure estimates with toxicity data to characterize potential risks to non-target organisms. nih.gov A common method used in screening-level assessments is the risk quotient (RQ) method. regulations.gov The RQ is a ratio of the Estimated Environmental Concentration (EEC) to a toxicological endpoint, such as the concentration causing 50% mortality (LC50) or a 25% effect (EC25). regulations.govepa.gov
For this compound, the ecological risk assessment conducted by the U.S. EPA identified potential risks to non-target plants. epa.gov The risk quotient (RQ) is calculated by dividing the estimated environmental concentration by an effects concentration (e.g., EC25, the concentration causing a 25% effect on a parameter like plant growth). regulations.gov For terrestrial and semi-aquatic plants, the EPA's level of concern (LOC) is an RQ of 1.0. epa.govregulations.gov
Based on use rates for this compound ranging from 3.6 to 8.0 lbs. active ingredient per acre, the calculated risk quotients exceeded the LOC of 1.0 for both terrestrial and semi-aquatic plants. epa.gov These calculations were based on the EC25 values from vegetative vigor studies using wheat (a monocot) and pepper (a dicot), which were the most sensitive plants tested. epa.gov This indicates that the use of this compound has the potential to pose a risk to non-target terrestrial and semi-aquatic plant species. epa.gov
Risk Quotients (RQ) and Levels of Concern (LOC) for Plants
| Organism Group | Risk Quotient (RQ) | Level of Concern (LOC) | Risk Presumption |
|---|
| Terrestrial and Semi-aquatic Plants | > 1.0 | 1.0 | Acute risk to non-target plants is presumed. epa.govregulations.gov |
Environmental Monitoring and Surveillance Programs
Environmental monitoring and surveillance programs are essential for managing chemicals in the environment. canada.ca These programs involve the systematic collection of data on the presence of chemical substances in various environmental media, such as air, water, sediment, and biota, to detect changes and assess risks. canada.ca In the United States and Canada, agencies like the EPA and Health Canada oversee monitoring related to pesticides as part of their regulatory frameworks. epa.govcanada.ca
While large quantities of this compound were used historically in the U.S., its use has declined significantly. nih.govnih.gov Monitoring for this compound would fall under the general purview of pesticide surveillance programs. Specific analytical methods have been established for its detection in environmental samples. For instance, the EPA has documented an environmental chemistry method for analyzing this compound in soil using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC/ELCD), with a limit of quantitation (LOQ) of 10 µg/kg. epa.gov Such methods are crucial for any surveillance program designed to track the presence and concentration of this compound in the environment.
Table of Compounds
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | 3-Amino-1,2,4-triazole | C₂H₄N₄ |
| Triiodothyronine | T3 | C₁₅H₁₂I₃NO₄ |
| Thyroxine | T4 | C₁₅H₁₁I₄NO₄ |
| Wheat | Triticum aestivum | N/A |
Development and Review of Scientific Studies for Regulatory Purposes
The scientific review for Amitrol has been extensive, primarily focusing on its carcinogenic potential observed in laboratory animals. epa.gov In 1984, the EPA initiated a Special Review of pesticide products containing Amitrol specifically to address the carcinogenic risk to occupational handlers, based on data indicating that the compound induced thyroid, pituitary, and liver tumors in laboratory animals. epa.gov
Detailed Research Findings from Regulatory Reviews
The regulatory evaluation of Amitrol is built upon decades of toxicological research, with a particular emphasis on long-term rodent bioassays. These studies are fundamental to the classifications made by international health and safety agencies.
Carcinogenicity Studies
Evidence of carcinogenicity in animal studies is a critical component of the regulatory profile for Amitrol. The International Agency for Research on Cancer (IARC) and the U.S. EPA have both classified the compound based on findings from multiple rodent studies. ntis.govnih.gov The EPA categorizes Amitrol as a Group B2, "probable human carcinogen," based on what is considered "sufficient" evidence from animal studies, while evidence in humans is deemed "inadequate". ntis.gov Similarly, the National Toxicology Program's 15th Report on Carcinogens concluded that Amitrol is "reasonably anticipated to be a human carcinogen" based on sufficient evidence in experimental animals. nih.gov
The findings consistently point to the thyroid gland and liver as primary target organs in rodents. epa.govnih.gov Studies have demonstrated that dietary administration of Amitrol resulted in thyroid follicular-cell carcinomas in rats of both sexes and liver tumors in both rats and mice. nih.gov
Interactive Data Table: Summary of Carcinogenicity Findings in Animal Studies
| Species | Exposure Route | Target Organ | Tumor Type | Reference |
| Rat | Dietary, Drinking Water | Thyroid Gland | Follicular-cell Carcinoma | nih.gov |
| Rat | Dietary, Drinking Water | Liver | Hepatocellular Tumors | nih.gov |
| Rat | Subcutaneous Injection | Thyroid Gland | Tumors (unspecified) | nih.gov |
| Rat | Subcutaneous Injection | Liver | Tumors (unspecified) | nih.gov |
| Mouse | Oral (gavage/dietary) | Liver | Hepatocellular Tumors | nih.gov |
| Mouse | Dietary | Thyroid Gland | Tumors (unspecified) | iarc.fr |
Mechanistic and Genotoxicity Studies
A key aspect of modern regulatory review is the investigation into a compound's mechanism of action to understand how toxicity occurs. For Amitrol, studies have revealed a non-genotoxic mechanism for its carcinogenicity. nih.gov The primary mechanism is the inhibition of the thyroid peroxidase (TPO) enzyme. europa.eudtu.dk This inhibition disrupts the synthesis of thyroid hormones (T3 and T4), leading to a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland. nih.goveuropa.eu Chronic stimulation of the thyroid by elevated TSH levels causes cellular hyperplasia (an increase in the number of cells), which can ultimately progress to the formation of tumors in the thyroid glands of rodents. nih.goveuropa.eu
This hormonal disruption mechanism is central to the risk assessment, as significant species-specific differences exist. Rodents are known to be more sensitive to thyroid-pituitary disruption than humans, in part because they lack the high-affinity thyroid hormone-binding globulin found in people, resulting in higher background TSH levels and a greater susceptibility to this carcinogenic pathway. europa.eu
Interactive Data Table: Selected Genotoxicity and Mechanistic Study Findings
| Assay Type | System | Finding | Conclusion | Reference |
| DNA Fragmentation | Primary Human Thyroid Cells | No DNA fragmentation observed | Non-genotoxic in this system | nih.gov |
| DNA Fragmentation | Primary Human Liver Cells | No DNA fragmentation observed | Non-genotoxic in this system | nih.gov |
| DNA Fragmentation | Primary Rat Hepatocytes | Minimal DNA breaks detected | Attributed to unspecific cytotoxicity | nih.gov |
| In Vivo Study | Rats (12-day exposure) | Progressive reduction in T3/T4, increased mitotic index in thyroid | Evidence of follicular cell hyperplasia due to hormonal imbalance | nih.gov |
| In Vivo Study | Rats (8-day exposure) | No evidence of DNA fragmentation in thyroid or liver cells | Supports a non-genotoxic mechanism of action | nih.gov |
Advanced Research Perspectives and Future Directions
Elucidation of Unresolved Mechanistic Aspects
Despite decades of study, key aspects of Amitrole's mechanisms of action in both target and non-target organisms remain to be fully elucidated. Current research is focused on moving beyond established knowledge to answer more nuanced questions.
One of the primary areas of investigation is the precise nature of its carcinogenic activity. While This compound (B94729) is recognized as a carcinogen in laboratory animals, particularly inducing thyroid and liver tumors, the underlying mechanism is thought to be non-genotoxic. cambridge.orgiarc.fr Studies have shown that this compound does not cause DNA fragmentation in human thyroid or liver cells. cambridge.org Instead, its carcinogenicity is likely linked to a hormonal imbalance, specifically the disruption of thyroid hormone synthesis, which leads to chronic stimulation of the thyroid gland. cambridge.orgwho.int Further research is needed to fully understand the downstream cellular signaling pathways that are perturbed by this hormonal disruption and lead to tumorigenesis.
In the context of its herbicidal action, the long-held belief that inhibition of pigment biosynthesis is the primary mode of action has been challenged. nih.gov While this compound does inhibit carotenoid synthesis, leading to the characteristic bleaching of plant tissues, research on Arabidopsis thaliana suggests that the inhibition of root elongation is a more sensitive and primary effect. iarc.frnih.gov This finding opens up new avenues of investigation into the specific molecular targets in root development that are affected by this compound, potentially involving pathways unrelated to pigment or histidine biosynthesis. iarc.frnih.gov
Furthermore, the degradation of this compound in the soil is a complex process with unresolved questions regarding the relative contributions of chemical versus microbial decomposition. Some studies indicate that in certain soils, degradation is largely a chemical process, with microbial involvement being indirect. cambridge.org This is supported by observations that degradation can occur in sterilized soils and is influenced by the presence of metallic salts that can catalyze free-radical reactions. cambridge.org However, other research points to the significant role of microbial metabolism. epa.gov Disentangling the specific contributions of abiotic and biotic degradation pathways under different environmental conditions is a key area for future research.
Novel Analytical Techniques and Miniaturization
The detection and quantification of this compound in environmental and biological samples are critical for monitoring and risk assessment. Research in this area is focused on developing more sensitive, selective, and field-portable analytical methods.
High-performance liquid chromatography (HPLC) remains a staple for this compound analysis, often coupled with pre-column derivatization to enhance its detectability. nih.gov However, recent advancements have focused on miniaturization and the development of novel sensor technologies. A particularly promising approach is the use of molecularly imprinted polymers (MIPs) integrated with surface plasmon resonance (SPR) to create highly selective nanosensors. who.int These sensors can offer real-time monitoring and high sensitivity. who.int
Recent research has demonstrated the fabrication of an SPR-based nanosensor using a molecular imprinting technique that shows high selectivity for this compound. who.int This nanosensor exhibited a linear response over a wide concentration range and a very low limit of detection, highlighting its potential for environmental monitoring. who.int
| Analytical Technique | Matrix | Detection Limit (LOD) | Concentration Range | Key Features |
| Molecularly Imprinted SPR Nanosensor | Aqueous solutions, Vegetables | 0.037 nM | 0.06-11.90 nM | High selectivity, real-time monitoring, label-free detection. who.int |
| HPLC with Electrochemical Detector | Water | 0.03 µg/mL | Not specified | Direct analysis without derivatization. quora.com |
Future research in this area will likely focus on further miniaturization of these sensors, potentially leading to the development of portable, on-site detection systems. Integrating these sensors with wireless technology could allow for real-time, remote monitoring of this compound levels in the environment.
Long-term Environmental Fate and Remediation Strategies
Understanding the long-term environmental fate of this compound is essential for predicting its potential for contamination and for developing effective remediation strategies. This compound is highly soluble in water, which suggests a potential for mobility in the environment. dtu.dk However, studies have shown that its leaching behavior can be low due to strong binding to soil constituents. mdpi.com
The persistence of this compound varies significantly with environmental conditions. In aerobic soils, it is considered moderately persistent, with half-lives ranging from 22 to 26 days. dtu.dk However, under anaerobic conditions, such as in water-sediment systems, it is much more persistent, with a half-life of over a year. dtu.dk Mineralization is a major degradation pathway in aerobic soils, but this process is significantly slower in aquatic environments where a substantial portion of the applied this compound can become bound to sediment. mdpi.com The presence of dissolved organic matter (DOM) has also been shown to influence its transport, particularly under anaerobic conditions where it can increase the mobility of this compound in soil. mdpi.com
Advanced oxidation processes (AOPs) are being explored as a potential remediation strategy for this compound-contaminated water. nih.gov Electrochemical treatments, such as anodic oxidation and electro-Fenton, have shown promise in degrading this compound. nih.gov These methods can achieve rapid degradation and mineralization of the herbicide into less harmful substances like nitrate (B79036) and ammonium (B1175870) ions. nih.gov
Bioremediation Approaches
Bioremediation, which utilizes microorganisms to break down pollutants, is a key area of research for the cleanup of this compound-contaminated sites. While the debate between chemical and microbial degradation continues, the role of microorganisms in the breakdown of many herbicides is well-established. cambridge.orgresearchgate.net The primary goal of bioremediation is to harness the metabolic capabilities of microbes to convert toxic pesticides into non-toxic compounds like carbon dioxide, water, and ammonia. google.com
Research has shown that microbial metabolism is a major route of this compound degradation in non-sterile aerobic soils. nufarm.com The process can be influenced by various factors, including soil moisture and temperature. nufarm.com The identification and isolation of specific microbial strains with high this compound-degrading capabilities are crucial for developing effective bioremediation strategies. While genera such as Flavobacterium, Pseudomonas, and Bacillus have been noted for their bioremediation potential for other contaminants, specific, highly efficient this compound-degrading microbes are still an active area of investigation. mdpi.com Future research will likely focus on identifying the specific enzymes and metabolic pathways involved in this compound biodegradation by these microorganisms, which could pave the way for the development of tailored bioremediation solutions. nih.gov The use of microbial consortia, which combine the metabolic capabilities of multiple strains, is also a promising approach to enhance the efficiency of degradation. mdpi.com
Comparative Toxicological Studies Across Species
The toxicological effects of this compound can vary significantly across different species, and understanding these differences is crucial for accurate risk assessment. In rodents, this compound is known to induce thyroid and liver tumors. nih.gov Specifically, it has been shown to cause follicular-cell carcinoma of the thyroid and hepatocellular tumors in both rats and mice. nih.gov There is also evidence that it can marginally increase the incidence of benign pituitary-gland tumors in female rats. iarc.frnih.gov
Recent studies have highlighted the developmental neurotoxicity of this compound. Perinatal exposure in rats has been shown to cause developmental hypothyroidism, leading to abnormal brain development, including the formation of periventricular heterotopia. dtu.dk
In contrast to its effects on mammals, this compound has low acute toxicity to birds. who.int The acute oral LD50 for mallard ducks is greater than 2000 mg/kg body weight. who.int Its toxicity to aquatic organisms is generally low to moderate. epa.gov
| Species | Toxicological Endpoint | Observed Effects |
| Rat | Carcinogenicity | Thyroid follicular-cell carcinoma, liver tumors, benign pituitary tumors. iarc.frnih.gov |
| Rat (perinatal) | Developmental Neurotoxicity | Developmental hypothyroidism, abnormal brain development (periventricular heterotopia). dtu.dk |
| Mouse | Carcinogenicity | Liver tumors, thyroid tumors. nih.govwho.int |
| Golden Hamster | Carcinogenicity | No tumor induction observed at tested doses. iarc.fr |
| Mallard Duck | Acute Oral Toxicity (LD50) | > 2000 mg/kg body weight. who.int |
| Sheep | Acute Oral Toxicity | Fatal at 2 g/kg body weight. iarc.fr |
These species-specific differences in toxicity, particularly the higher sensitivity of the rodent thyroid to this compound-induced carcinogenesis, are a critical area for ongoing research. Understanding the molecular and physiological basis for these differences will help to better extrapolate animal data to human health risk assessment.
Molecular Epidemiology and Human Health Correlations
Establishing a definitive link between this compound exposure and human cancer has been challenging due to the limitations of existing epidemiological studies. nih.gov The available data are considered inadequate to conclusively evaluate this relationship. nih.gov
A small cohort study of Swedish railroad workers found a statistically significant increase in all cancers among those exposed to both this compound and chlorophenoxy herbicides, but not among those exposed primarily to this compound alone. nih.govwho.int This co-exposure complicates the interpretation of the findings with respect to this compound specifically.
More recent large-scale epidemiological studies focusing specifically on this compound are lacking. However, research on other aromatic amine pesticides, a chemical class to which this compound belongs, has suggested potential links to certain cancers. For example, a study within the Agricultural Health Study cohort found associations between exposure to the heterocyclic aromatic amine herbicide imazethapyr (B50286) and an increased risk of bladder and colon cancer. researchgate.net While these findings are not directly transferable to this compound, they underscore the need for continued investigation into the potential human health effects of this class of compounds.
Future research in this area should focus on large, well-designed prospective cohort studies with detailed exposure assessment to better evaluate the potential long-term health risks associated with this compound exposure. The use of biomarkers of exposure and effect in such studies could also help to strengthen the evidence base.
Development of Alternatives with Reduced Environmental Impact
Given the concerns about the environmental and health impacts of this compound, there is a significant research effort focused on the development of safer and more environmentally benign alternatives. These efforts span a range of approaches, from the development of novel synthetic herbicides with more favorable toxicological profiles to the promotion of non-chemical weed management strategies.
One innovative approach involves the synthesis of compounds that act as "propesticides" of this compound. nih.gov Recent research has explored a novel class of azolopyrimidines, specifically hydroxytriazolopyrimidines, which have been shown to generate this compound in planta. nih.gov This strategy could potentially allow for more targeted delivery and reduced environmental loading of the active compound.
There is also a growing interest in eco-friendly herbicides derived from natural sources. greenwashingindex.comaarp.org These products often utilize ingredients such as vinegar, rock salt, plant-derived oils (e.g., clove oil, eugenol, d-limonene), and soaps. greenwashingindex.comaarp.org The mode of action of these "burn-down" herbicides is typically to destroy the leaf cuticle, causing cell leakage and desiccation of the plant. aarp.org While generally less persistent and with a lower impact on non-target organisms, they are often most effective on small, young weeds and may require repeated applications. aarp.org
In addition to chemical alternatives, integrated weed management (IWM) strategies are being promoted as a more sustainable approach to weed control. mdpi.comscielo.br IWM combines various methods, including:
Cultural practices: crop rotation, cover crops, and mulching. mdpi.comactionforbiodiversity.ie
Mechanical methods: hand weeding, mowing, and strimming. actionforbiodiversity.ie
Thermal methods: using steam or hot water to kill weeds. actionforbiodiversity.ie
Q & A
Q. Table 1. AMD2-Gradient Method Validation Parameters
| Parameter | Value | Source |
|---|---|---|
| LOD | 1 ng | |
| Linear Range | 1–10 ng | |
| RSD | ±1.7% | |
| Regression Model | Michaelis-Menten 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
